Chitin synthase inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23Br2N3O6 |
|---|---|
Molecular Weight |
609.3 g/mol |
IUPAC Name |
(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+ |
InChI Key |
DTCGATPUSSPYTQ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chitin Synthase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not identify a specific, recognized compound designated as "Chitin synthase inhibitor 10" or "CSI-10". Therefore, this guide provides a comprehensive overview of the general mechanism of action of chitin synthase inhibitors, using well-documented examples to illustrate the core principles, quantitative data, and experimental methodologies.
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), an attractive target for the development of selective antifungal and insecticidal agents.[2][3] Chitin synthase inhibitors disrupt the production of chitin, leading to compromised cell wall integrity in fungi and developmental failures in insects, ultimately causing cell death or reduced viability.[1]
Core Mechanism of Action
Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine from the substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) into a growing chitin chain.[2][4] Chitin synthase inhibitors primarily function by interfering with this enzymatic process through several mechanisms:
-
Competitive Inhibition: Many chitin synthase inhibitors are structural analogs of the natural substrate, UDP-GlcNAc. These molecules bind to the active site of the chitin synthase enzyme, competitively inhibiting the binding of UDP-GlcNAc and thereby preventing the synthesis of the chitin polymer.[1] Prominent examples of competitive inhibitors include polyoxins and nikkomycins.[2]
-
Non-competitive Inhibition: Some inhibitors may bind to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking the active site. This mode of action is less common but represents a potential avenue for the development of novel inhibitors.
-
Disruption of Enzyme Regulation: The activity of chitin synthases is tightly regulated within the cell. Some inhibitors may interfere with these regulatory mechanisms, affecting the enzyme's stability, localization, or activation.[1]
The inhibition of chitin synthesis leads to a weakened cell wall, making the fungal cells susceptible to osmotic stress and lysis. In insects, the disruption of chitin formation in the exoskeleton prevents proper molting and development.[1]
Chitin Biosynthesis Pathway and Point of Inhibition
The synthesis of chitin is a multi-step process that begins in the cytoplasm and culminates at the plasma membrane where the chitin synthase enzymes are located. The pathway is a prime target for antifungal drug development.
Caption: The chitin biosynthesis pathway, highlighting the final step of chitin polymer formation catalyzed by chitin synthase, which is the primary target for chitin synthase inhibitors.
Quantitative Data of Known Chitin Synthase Inhibitors
The efficacy of chitin synthase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the chitin synthase enzyme by 50%. The following table summarizes the IC50 values for several known chitin synthase inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference(s) |
| Polyoxin B | Candida albicans CHS | 0.19 mM | [3] |
| Nikkomycin Z | Candida albicans | - | [5] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [3] |
| Gosin N | Saccharomyces cerevisiae CHS II | - | [3] |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | - | [3] |
| Compound 20 (maleimide derivative) | Fungal CHS | 0.12 mM | [3] |
| Chitin synthase inhibitor 1 (spiro derivative) | Fungal CHS | 0.12 mM | [6] |
Note: Some sources did not provide specific IC50 values but noted significant inhibitory effects.
Experimental Protocols
In Vitro Chitin Synthase Activity Assay
This protocol outlines a general method for determining the in vitro activity of a chitin synthase inhibitor.
1. Preparation of Fungal Microsomes: a. Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) in appropriate liquid medium to mid-log phase.[5] b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with MgCl2). c. Resuspend the cell pellet in buffer containing protease inhibitors and lyse the cells using methods such as glass bead homogenization or enzymatic digestion. d. Centrifuge the lysate at a low speed to remove cell debris. e. Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the membrane-bound chitin synthase. f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Chitin Synthase Activity Assay: a. Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), an activator (e.g., trypsin), and the substrate UDP-N-acetyl-[³H]glucosamine. b. Add varying concentrations of the test inhibitor to the reaction mixture. c. Initiate the reaction by adding a specific amount of the prepared microsomal protein. d. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). f. Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin product. g. Wash the filter extensively to remove unincorporated substrate. h. Measure the radioactivity on the filter using a scintillation counter.
3. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
References
The Discovery and Synthesis of Novel Chitin Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel chitin synthase inhibitors, with a focus on a representative maleimide-based compound. Chitin synthase is a compelling target for the development of new antifungal and insecticidal agents due to its essential role in the structural integrity of fungal cell walls and arthropod exoskeletons, and its absence in mammals.[1][2][3] This document details the methodologies for identifying and characterizing these inhibitors, presents key quantitative data, and illustrates the underlying biological and experimental workflows.
Chitin Synthase as a Therapeutic Target
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall.[2] It provides rigidity and protects the cell from osmotic stress. The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), which polymerizes UDP-N-acetylglucosamine into long chitin chains at the plasma membrane.[4] The inhibition of CHS disrupts cell wall formation, leading to compromised structural integrity and ultimately, fungal cell death or growth inhibition.[1] This makes CHS an attractive target for the development of selective and potent antifungal drugs.[2][5]
The general mechanism of action for chitin synthase inhibitors involves the disruption of chitin production.[1] This can occur through several mechanisms, including direct binding to the enzyme's active site, interference with regulatory mechanisms, or acting as a competitive inhibitor that mimics the natural substrate.[1]
Caption: Mechanism of Chitin Synthase Inhibition.
Discovery of a Novel Maleimide-Based Inhibitor
The discovery of new chitin synthase inhibitors often involves the screening of compound libraries or the rational design and synthesis of novel chemical scaffolds.[2] A recent study reported the design and synthesis of 35 maleimide compounds as potential CHS inhibitors.[2]
High-Throughput Screening and Lead Identification
The initial phase of discovery typically involves a high-throughput screening campaign to identify compounds that inhibit chitin synthase activity in vitro. This is followed by structure-activity relationship (SAR) studies to optimize the potency of the lead compounds.
Caption: Workflow for the Discovery of Novel CHS Inhibitors.
From this screening process, a lead compound, designated as compound 20 , was identified as a potent inhibitor of chitin synthase.[2]
Quantitative Biological Activity
The biological activity of compound 20 was quantified through in vitro enzyme inhibition assays and antifungal susceptibility testing. The results are summarized below, with polyoxin B, a known chitin synthase inhibitor, used as a positive control.
| Compound | Target | IC50 (mM)[2][6] |
| Compound 20 | Chitin Synthase | 0.12 |
| Polyoxin B | Chitin Synthase | 0.19 |
| Compound | Fungal Species | MIC (µg/mL) |
| Chitin synthase inhibitor 1 | Candida albicans | 4[7] |
| Aspergillus fumigatus | 4[7] | |
| Aspergillus flavus | 8[7] | |
| Crytococcus neoformans | 8[7] | |
| Fluconazole-resistant C. albicans | 32[7] |
Note: MIC values for the specific maleimide "compound 20" were not detailed in the provided search results, so data for a different potent inhibitor ("Chitin synthase inhibitor 1") is presented as a representative example of antifungal activity.
Synthesis of Maleimide-Based Inhibitors
The synthesis of the maleimide derivatives in the study that identified compound 20 involved a two-step process.[8] A general synthetic scheme is outlined below.
General Synthetic Protocol
-
Step 1: The first step involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate.
-
Step 2: The intermediate is then heated in the presence of acetic anhydride and sodium acetate, which facilitates a cyclization and dehydration reaction to yield the final N-substituted maleimide product.[8]
A detailed, specific synthesis protocol for "compound 20" would require the full research paper, which was not available in the search results. The above is a generalized representation of maleimide synthesis.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of chitin synthase inhibitors.
In Vitro Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of chitin synthase. The protocol is adapted from methods described in the literature.[8][9][10]
Materials:
-
Yeast cell extracts (e.g., from Saccharomyces cerevisiae or Sclerotinia sclerotiorum) as a source of chitin synthase.[8][9]
-
Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc), the substrate for the reaction.[9][10]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates coated with wheat germ agglutinin (WGA), which binds to chitin.[9][10]
-
Reaction buffer.
-
Stop solution.
-
Detection reagent (e.g., a colorimetric or fluorescent substrate for a secondary enzyme).
Procedure:
-
Prepare yeast cell extracts containing the chitin synthase enzyme.
-
Add the reaction buffer, yeast cell extract, and various concentrations of the test compound to the wells.
-
Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc. A control reaction without UDP-GlcNAc should be included to measure background absorbance.[9][10]
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution.
-
Wash the plate to remove unbound substrate and enzyme.
-
Quantify the amount of synthesized chitin bound to the WGA-coated plate using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Antifungal Susceptibility Testing (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus. The mycelial growth rate method is commonly used.[8]
Materials:
-
Fungal strains (e.g., Sclerotiorum sclerotiorum, Candida albicans).
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in a suitable solvent (e.g., 10% acetone with 0.1% Tween-80).[8]
-
Petri dishes.
Procedure:
-
Dissolve the test compounds in the solvent to create stock solutions.
-
Prepare PDA medium and incorporate the test compounds at various final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL).[8]
-
Pour the drug-containing PDA medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (containing no inhibitor) reaches a certain diameter.
-
Measure the diameter of the fungal colony on each plate.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Conclusion
The discovery of novel chitin synthase inhibitors like the maleimide-based compound 20 represents a promising avenue for the development of new and effective antifungal and insecticidal agents.[2][6] The methodologies outlined in this guide provide a framework for the identification, synthesis, and characterization of such compounds. Further research, including in vivo efficacy studies and toxicological profiling, is necessary to translate these findings into clinically or agriculturally useful products. The high selectivity of chitin synthase as a target continues to make it a high-priority area for research and development in the fight against fungal diseases and agricultural pests.[1][5]
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chitin synthase inhibitor 10 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of Chitin Synthase Inhibitor 10, a novel antifungal compound. The information is compiled from peer-reviewed scientific literature to support research and development in the field of antifungal drug discovery.
Core Chemical Properties
This compound, identified as compound 9o in the scientific literature, is a spiro[benzoxazine-piperidin]-one derivative.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Compound ID | 9o | [1] |
| Systematic Name | (Z)-3-(4-bromobenzylidene)-1'-((E)-3-(4-bromophenyl)acryloyl)-[spiro[benzo[b][1][2]oxazine-2,4'-piperidine]]-3(4H)-one | N/A |
| CAS Number | 2725075-01-2 | [3][4] |
| Molecular Formula | C24H23Br2N3O6 | [4] |
| Molecular Weight | 609.26 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action and Biological Activity
This compound exerts its antifungal effect by targeting chitin synthase (CHS), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Its absence in mammals makes chitin synthase an attractive target for selective antifungal therapies.[5]
Inhibition of Chitin Synthase
Compound 9o has demonstrated potent inhibitory activity against chitin synthase with a half-maximal inhibitory concentration (IC50) of 0.11 mM .[1][3][4] Studies on related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives suggest that these compounds act as non-competitive inhibitors of chitin synthase.[6][7] This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Antifungal Activity
The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis. This compound has shown significant antifungal activity against a range of pathogenic fungi, including drug-resistant strains.[1]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | 64 µg/mL | [4] |
| Aspergillus flavus | 256 µg/mL | [4] |
| Aspergillus fumigatus | 128 µg/mL | [4] |
| Cryptococcus neoformans | 64 µg/mL | [4] |
Furthermore, studies on similar spiro[benzoxazine-piperidin]-one derivatives have shown synergistic or additive effects when combined with other antifungal agents like fluconazole.[1]
Signaling Pathways and Experimental Workflows
Fungal Chitin Biosynthesis Pathway
The synthesis of chitin in fungi is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers at the cell membrane. This compound targets the final step of this pathway.
Figure 1. Fungal Chitin Biosynthesis Pathway and the target of this compound.
Experimental Workflow: Chitin Synthase Inhibition Assay
The following workflow outlines the key steps in determining the in vitro inhibitory activity of a compound against chitin synthase. This method is based on a non-radioactive, high-throughput screening assay.[5][8]
Figure 2. Workflow for the in vitro Chitin Synthase Inhibition Assay.
Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[9][10]
Figure 3. Workflow for Antifungal Susceptibility Testing using the Broth Microdilution Method.
Detailed Experimental Protocols
Chitin Synthase Inhibition Assay Protocol
This protocol is adapted from methodologies described for screening chitin synthase inhibitors.[5][8]
-
Preparation of Fungal Cell Extract:
-
Culture Sclerotinia sclerotiorum mycelium in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.[5][8]
-
Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).[5][8]
-
Wash the cells twice with ultrapure water.[8]
-
Digest the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then terminate the reaction with a soybean trypsin inhibitor (e.g., 120 µg/mL).[8]
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[5]
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A stock solution can be made in DMSO.[5]
-
To each well, add the trypsin-pretreated cell extract, a premixed solution containing UDP-GlcNAc (the substrate), and the test compound or DMSO (as a control).[5]
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[5]
-
-
Detection and Analysis:
-
Wash the plate multiple times with ultrapure water to remove unbound components.[5]
-
Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) to each well and incubate.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add a suitable peroxidase substrate and measure the absorbance using a microplate reader.
-
The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.
-
Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve this compound in DMSO to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).[10]
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Conclusion
This compound is a promising antifungal agent with a well-defined mechanism of action targeting a fungal-specific pathway. Its potent in vitro activity, including against drug-resistant strains, warrants further investigation for its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to further evaluate this and similar compounds in the pursuit of novel antifungal therapies.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound, CAS [[2725075-01-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 4. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Binding Site of Chitin Synthase Inhibitors on Chitin Synthase (CHS)
Chitin, an essential component of the fungal cell wall, is synthesized by the enzyme chitin synthase (CHS).[1] The absence of chitin in vertebrates makes CHS an attractive target for the development of antifungal drugs.[1][2] This technical guide delves into the binding site of inhibitors on CHS, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Inhibitor Binding Site on Chitin Synthase
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of chitin synthases, offering unprecedented insight into their mechanism and inhibition.[1][3] Studies on chitin synthase 2 from Candida albicans (CaChs2) in complex with the competitive inhibitors nikkomycin Z and polyoxin D have revealed the key features of the inhibitor binding site.[4]
These inhibitors, which are analogues of the substrate UDP-GlcNAc, bind in the catalytic site of the enzyme.[2][3] The binding of these inhibitors provides a model for understanding how novel inhibitors could be designed to target this crucial enzyme.
Quantitative Data on Chitin Synthase Inhibition
The efficacy of chitin synthase inhibitors is determined by various quantitative measures, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific inhibitor, the chitin synthase isoform, and the experimental conditions.
| Inhibitor | Enzyme/Organism | IC50 (µg/mL) | Ki (µM) | Substrate and Km | Reference |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 | - | UDP-GlcNAc | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 | - | UDP-GlcNAc | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 | - | UDP-GlcNAc | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 | - | UDP-GlcNAc | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 | - | UDP-GlcNAc | [5] |
| Nikkomycin Z | Candida albicans Chs2 | - | 1.5 ± 0.5 | UDP-GlcNAc (Km = 6.0 ± 0.7 mM) | [4] |
| Polyoxin D | Candida albicans Chs2 | - | 3.2 ± 1.4 | UDP-GlcNAc (Km = 6.0 ± 0.7 mM) | [4] |
| Nikkomycin Z | Sinorhizobium meliloti NodC | - | 0.25 | UDP-GlcNAc (Km = 90 ± 15 µM) | [2] |
Experimental Protocols
Chitin Synthase Inhibition Assay
This protocol is adapted from studies on novel chitin synthase inhibitors.[5][6]
Objective: To determine the in vitro inhibitory activity of a compound against chitin synthase.
Materials:
-
Yeast cells (e.g., Saccharomyces cerevisiae)
-
YPD medium
-
Membrane protein extraction buffer
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Test inhibitor compound
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Trypsin
-
CoCl2
-
GlcNAc
-
Tetramethylbenzidine (TMB) substrate solution
-
Microplate reader
Procedure:
-
Yeast Cell Culture and Membrane Protein Preparation:
-
Enzyme Inhibition Assay:
-
Pre-treat the cell extracts with trypsin.[6]
-
Add 48 µL of the trypsin-pretreated cell extract to each well of a WGA-coated 96-well plate.[6]
-
Prepare a premixed solution containing 3.2 mM CoCl2, 80 mM GlcNAc, and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).[6]
-
Add 50 µL of the premixed solution to each well.[6]
-
Add 2 µL of the test inhibitor at various concentrations (a vehicle control, e.g., DMSO, should be used).[6]
-
A reaction without UDP-GlcNAc should be included to measure the background absorbance.[5]
-
Incubate the plate on a shaker at 30°C for 3 hours.[6]
-
-
Detection of Chitin Synthesis:
-
Data Analysis:
Site-Directed Mutagenesis
This protocol is a general method used to investigate the role of specific amino acid residues in enzyme function and inhibitor binding.[7][8]
Objective: To create specific mutations in the chitin synthase gene to identify residues crucial for inhibitor binding.
Materials:
-
Plasmid DNA containing the chitin synthase gene of interest.
-
Mutagenic primers containing the desired mutation.[9]
-
High-fidelity DNA polymerase.
-
dNTPs.
-
PCR buffer.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic.
Procedure:
-
Primer Design:
-
Design primers that are complementary to the template DNA, with the desired mutation incorporated.[9]
-
-
Mutagenesis PCR:
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.[9]
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI to remove the original, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on LB agar with the appropriate antibiotic.
-
Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
-
Functional Analysis:
-
Express the mutant chitin synthase and perform the chitin synthase inhibition assay as described above to determine the effect of the mutation on inhibitor binding and enzyme activity.[8]
-
X-ray Crystallography / Cryo-Electron Microscopy
These techniques are used to determine the three-dimensional structure of the chitin synthase-inhibitor complex.[4][10][11]
Objective: To visualize the binding mode of the inhibitor in the active site of chitin synthase.
General Workflow:
-
Protein Expression and Purification:
-
Overexpress and purify the chitin synthase enzyme.
-
-
Crystallization / Sample Preparation:
-
Data Collection:
-
Structure Determination and Analysis:
-
Process the data to determine the electron density map and build a three-dimensional model of the enzyme-inhibitor complex.[11]
-
Analyze the structure to identify the specific amino acid residues that interact with the inhibitor.
-
Visualizations
Signaling Pathway
Caption: Chitin biosynthesis pathway and the site of action for chitin synthase inhibitors.
Experimental Workflow
Caption: Experimental workflow for the characterization of a chitin synthase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis and functional analysis of active site acidic amino acid residues D142, D144 and E146 in Manduca sexta (tobacco hornworm) chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Chitin Synthase Inhibitor 10: A Comprehensive Technical Review of its Impact on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Chitin Synthase Inhibitor 10, a molecule with significant potential in the development of novel antifungal therapies. By targeting the synthesis of chitin, an essential component of the fungal cell wall, this inhibitor presents a promising strategy to combat fungal infections, including those caused by drug-resistant strains. This document outlines the inhibitor's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Core Mechanism of Action
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall, providing rigidity and protection.[1] Its synthesis is catalyzed by the enzyme chitin synthase (CHS).[2] Chitin synthase inhibitors operate by targeting and disrupting the function of this enzyme, thereby preventing the formation of chitin.[2] This disruption of the cell wall's structural integrity ultimately leads to fungal cell death.[3] Chitin synthase is an attractive target for antifungal drugs because it is absent in mammals, suggesting a high degree of selectivity and a lower potential for host toxicity.[1][4]
This compound has been identified as a potent inhibitor of this crucial enzyme. Its antifungal activity extends to drug-resistant fungal variants, such as Candida albicans and Cryptococcus neoformans, making it a valuable candidate for further investigation in the context of invasive fungal infections.[5]
Quantitative Data Summary
The efficacy of this compound and other relevant chitin synthase inhibitors is summarized below. This data is crucial for comparative analysis and for understanding the potency of these compounds.
| Inhibitor | Target Enzyme(s) | IC50 Value | Fungal Species | Reference |
| This compound | Chitin Synthase | 0.11 mM | Not Specified | [5] |
| Chitin Synthase Inhibitor 1 | Chitin Synthase | 0.12 mM | Not Specified | [6][7] |
| IMB-D10 | Chs1, Chs2, Chs3 | 17.46 ± 3.39 µg/mL (Chs1) | Saccharomyces cerevisiae | [8] |
| 3.51 ± 1.35 µg/mL (Chs2) | Saccharomyces cerevisiae | [8] | ||
| 13.08 ± 2.08 µg/mL (Chs3) | Saccharomyces cerevisiae | [8] | ||
| IMB-F4 | Chs2, Chs3 | 8.546 ± 1.42 µg/mL (Chs2) | Saccharomyces cerevisiae | [8] |
| 2.963 ± 1.42 µg/mL (Chs3) | Saccharomyces cerevisiae | [8] | ||
| Nikkomycin Z | Chitin Synthase | 0.2-1000 µM | Yeast | [9] |
| RO-09-3024 | CaCHS1 | 0.14 nM | Candida albicans | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections describe key experimental protocols for assessing the efficacy of chitin synthase inhibitors.
Protocol 1: In Vitro Chitin Synthase Activity Assay
This assay measures the direct inhibitory effect of a compound on chitin synthase activity.
Materials:
-
Fungal cell extracts (source of chitin synthase)
-
Trypsin (for proteolytic activation of zymogenic CHS)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution: Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)
-
Co-factors (e.g., CoCl2, MgCl2)
-
N-acetylglucosamine (GlcNAc)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
Peroxidase substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare fungal cell extracts containing chitin synthase. For some isoforms, pretreatment with trypsin may be necessary to activate the enzyme.[8][10]
-
Plate Coating: Coat the wells of a 96-well plate with WGA, which binds to the newly synthesized chitin.[8]
-
Reaction Setup: In each well, combine the reaction buffer, co-factors, GlcNAc, the prepared enzyme, and varying concentrations of this compound. A control group with the solvent (DMSO) but no inhibitor should be included.[10]
-
Initiation of Reaction: Add the UDP-GlcNAc substrate to each well to start the reaction.[8]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 3 hours) with shaking.[10]
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP to the wells and incubate to allow binding to the synthesized chitin.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add the peroxidase substrate and measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.[11]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]
Protocol 2: Fungal Chitin Content Analysis
This protocol quantifies the amount of chitin in fungal cells after treatment with an inhibitor.
Materials:
-
Fungal culture
-
This compound
-
Calcofluor White (CFW) stain
-
Fluorescence microscope or a plate reader with fluorescence capabilities
-
Morgan-Elson method reagents (for chemical quantification)
Procedure (Microscopy-based):
-
Cell Treatment: Grow fungal cells in a suitable medium in the presence of varying concentrations of this compound. Include an untreated control.
-
Staining: After a specific incubation period, harvest the cells and stain them with Calcofluor White, a fluorescent dye that binds to chitin.[12]
-
Visualization and Quantification: Observe the cells under a fluorescence microscope. The intensity of the fluorescence is proportional to the chitin content. Image analysis software can be used to quantify the fluorescence intensity per cell.[12] A significant reduction in fluorescence in treated cells compared to the control indicates inhibition of chitin synthesis.[8]
Procedure (Chemical Quantification - Morgan-Elson method):
-
Cell Treatment and Lysis: Treat fungal cells as described above. Harvest the cells and perform cell lysis.
-
Chitin Isolation and Hydrolysis: Isolate the cell wall material and hydrolyze the chitin to N-acetylglucosamine monomers.
-
Quantification: Use the Morgan-Elson method to colorimetrically quantify the amount of N-acetylglucosamine.
-
Data Analysis: Compare the chitin content of treated cells to that of the untreated control to determine the percentage of reduction.[8]
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathways regulating compensatory chitin synthesis in response to cell wall stress.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a novel antifungal agent. Its potent inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis, underscores its potential for therapeutic applications, particularly against drug-resistant fungal pathogens. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
Future research should focus on elucidating the precise binding mode of this compound to the chitin synthase enzyme, which could be achieved through structural biology studies. Furthermore, investigating the synergistic effects of this inhibitor with other classes of antifungal drugs, such as echinocandins that target β-glucan synthesis, could lead to more effective combination therapies.[13] As the threat of antifungal resistance continues to grow, the development of novel inhibitors like this compound is of paramount importance.
References
- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. 6.9 The fungal wall as a clinical target [davidmoore.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chitin synthase inhibitor 1 - Ace Therapeutics [acetherapeutics.com]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psecommunity.org [psecommunity.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. New Antifungal Susceptibility Test Based on Chitin Detection by Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Origin and In Vitro Characterization of Chitin Synthase Inhibitor 10 (IMB-D10)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin Synthase Inhibitor 10, commercially available from MedChemExpress and identified in the scientific literature as IMB-D10, is a synthetic benzothiazole derivative with potent antifungal properties. This technical guide elucidates the origin, mechanism of action, and key experimental data related to IMB-D10. Contrary to a natural product origin, IMB-D10 was identified through a chemical-genetic screening approach, highlighting a modern paradigm in drug discovery. This document provides a comprehensive overview of its inhibitory activity against yeast chitin synthases, detailed experimental protocols for its characterization, and visual representations of its discovery workflow and proposed mechanism of action.
Origin and Identification
This compound (IMB-D10) is a synthetic compound and does not have a known natural source. It was identified from a chemical library through a chemical-genetic screening method. This approach leverages the hypersensitivity of specific yeast mutant strains to identify compounds that target a particular cellular pathway. In the case of IMB-D10, a yeast strain deficient in glucan synthase (fks1Δ) was utilized. This mutant is highly dependent on chitin synthesis for cell wall integrity, making it particularly sensitive to chitin synthase inhibitors.
The identification of IMB-D10 was first reported by Li et al. in their 2019 publication, "Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method."[1] The compound was sourced from a commercial chemical library provided by Life Chemicals Inc.[2]
Chemical Properties
IMB-D10 belongs to the benzothiazole class of chemical compounds.[3] Its specific chemical structure is detailed in the aforementioned publication by Li et al. (2019).
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of IMB-D10 against three chitin synthase isoenzymes from Saccharomyces cerevisiae was determined through in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1]
| Enzyme Target | IC50 (µg/mL) | IC50 (mM) |
| Chitin Synthase 1 (Chs1) | 17.46 ± 3.39 | ~0.048 |
| Chitin Synthase 2 (Chs2) | 3.51 ± 1.35 | ~0.010 |
| Chitin Synthase 3 (Chs3) | 13.08 ± 2.08 | ~0.036 |
Note: The conversion to mM is an approximation based on an estimated molar mass of IMB-D10, as the exact value is not provided in the primary literature. The value of 0.11 mM reported by MedChemExpress may correspond to a different experimental setup or an average inhibitory concentration.[4]
Mechanism of Action
IMB-D10 exerts its antifungal effect through the direct inhibition of chitin synthase enzymes.[1] Chitin is a crucial polysaccharide component of the fungal cell wall, providing structural integrity. By inhibiting its synthesis, IMB-D10 compromises the cell wall, leading to cell division defects and reduced viability of the fungus.[1][3]
Interestingly, further studies by Li et al. revealed that IMB-D10 not only inhibits the activity of chitin synthases but also leads to a reduction in their protein levels within the yeast cells.[1][5] This suggests a multi-faceted mechanism of action that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments as described by Li et al. (2019).[1]
Chemical-Genetic Screening for Chitin Synthesis Inhibitors
This protocol outlines the high-throughput screening method used to identify IMB-D10.
-
Yeast Strains and Media: Wild-type Saccharomyces cerevisiae (BY4741), a glucan synthase mutant (fks1Δ), and a chitin synthase mutant (chs3Δ) were used. Yeast cells were cultured in YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Compound Library Screening: A library of chemical compounds was screened for their inhibitory effects on the growth of the yeast strains. The compounds were added to 96-well plates containing the yeast cultures.
-
Growth Inhibition Assay: The optical density at 600 nm (OD600) of the cultures was measured after a defined incubation period to determine the extent of growth inhibition.
-
Hit Identification: Compounds that showed significantly greater toxicity to the fks1Δ mutant compared to the wild-type and chs3Δ strains were selected as primary hits. This differential sensitivity suggests a specific inhibitory action on the chitin synthesis pathway.
In Vitro Chitin Synthase Inhibition Assay
This protocol details the method used to quantify the inhibitory activity of IMB-D10 against chitin synthase enzymes.
-
Preparation of Yeast Cell Extracts: Wild-type S. cerevisiae cells were grown to mid-log phase in YPD medium. The cells were harvested, washed, and mechanically disrupted to obtain a crude cell extract containing the chitin synthase enzymes.
-
Enzyme Assay: The chitin synthase activity was measured in a 96-well plate coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
Reaction Mixture: The reaction mixture contained the yeast cell extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the inhibitor (IMB-D10).
-
Detection: The amount of synthesized chitin was quantified by detecting the bound product on the WGA-coated plate.
-
IC50 Determination: The concentration of IMB-D10 that resulted in a 50% reduction in chitin synthase activity was determined as the IC50 value.
Visualizations
Logical Workflow for the Identification of IMB-D10
Caption: Workflow for the discovery of IMB-D10.
Proposed Mechanism of Action of IMB-D10
Caption: Mechanism of IMB-D10's antifungal activity.
Conclusion
This compound (IMB-D10) is a synthetically derived antifungal agent that targets a crucial pathway for fungal viability. Its discovery through a chemical-genetic screen underscores the power of this methodology in identifying novel drug candidates. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for researchers in the fields of mycology, drug discovery, and agricultural science who are interested in the development of new antifungal therapies. Further research into the precise molecular interactions of IMB-D10 with chitin synthase enzymes and the mechanism behind the observed reduction in their protein levels could pave the way for the design of even more potent and specific inhibitors.
References
- 1. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chitin Synthase Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall and the exoskeletons of arthropods, but it is absent in vertebrates and plants.[1][2][3] This makes chitin synthase (CHS), the enzyme responsible for chitin polymerization, an attractive and selective target for the development of novel antifungal agents and insecticides.[1][2][3] Chitin synthase inhibitors block the synthesis of chitin, which compromises the structural integrity of the fungal cell wall or insect exoskeleton, ultimately leading to cell lysis and death.[2] This document provides detailed experimental protocols for evaluating the efficacy of Chitin Synthase Inhibitor 10 (CSI-10), a potential antifungal agent.
Application Notes
Chitin synthase inhibitors like CSI-10 have significant potential in various applications:
-
Antifungal Drug Development: CSI-10 can be investigated as a standalone therapy or in combination with other antifungal drugs, such as glucan synthase inhibitors (e.g., caspofungin), to achieve synergistic effects against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[4][5]
-
Agricultural Fungicides: Due to its targeted action, CSI-10 could be developed as a green fungicide to protect crops from fungal infections, potentially leading to increased yields and reduced economic losses.[1][6]
-
Insect Pest Control: The inhibition of chitin synthesis is also a valid strategy for controlling insect pests in agriculture and public health.[7][8]
Quantitative Data Summary
The following tables summarize the inhibitory and antifungal activities of a reference chitin synthase inhibitor, "Chitin synthase inhibitor 1". These tables can be used as a template for presenting data obtained for CSI-10.
Table 1: In Vitro Chitin Synthase Inhibitory Activity
| Compound | Target Enzyme | IC50 (mM) |
| Chitin synthase inhibitor 1 | CHS | 0.12 |
| Polyoxin B (Control) | CHS | 0.19 |
Data sourced from studies on a potent chitin synthase inhibitor, demonstrating its efficacy compared to a known inhibitor.[6][9]
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Candida albicans (ATCC 76615) | Aspergillus fumigatus (GIMCC 3.19) | Aspergillus flavus (ATCC 16870) | Cryptococcus neoformans (ATCC 32719) |
| Chitin synthase inhibitor 1 | 4 µg/mL | 4 µg/mL | 8 µg/mL | 8 µg/mL |
This table illustrates the broad-spectrum antifungal activity of a chitin synthase inhibitor against various pathogenic fungi.[9]
Table 3: Antifungal Activity Against Drug-Resistant Fungal Variants (MIC)
| Compound | Fluconazole-resistant C. albicans | Micafungin-resistant C. albicans |
| Chitin synthase inhibitor 1 | 32 µg/mL | 32 µg/mL |
This demonstrates the potential of chitin synthase inhibitors to be effective against fungal strains that have developed resistance to other antifungal drugs.[9]
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity and Inhibition Assay
This non-radioactive, high-throughput assay is adapted from methods described by Lucero et al. (2002) and is suitable for quantifying chitin synthase activity and screening for inhibitors.[7][10][11]
1. Preparation of Crude Chitin Synthase Extract: a. Culture fungal cells (e.g., Saccharomyces cerevisiae or a target pathogenic fungus) in an appropriate liquid medium (e.g., YPD or PDA) to the mid-log phase.[1][4][5] b. Harvest the cells by centrifugation (e.g., 3000 x g for 10 minutes).[1][6] c. Wash the cells twice with sterile, ultrapure water.[1][6] d. Disrupt the cells in a cold lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors) using methods like vortexing with glass beads or disruption in liquid nitrogen.[1][4] e. Centrifuge the lysate at a low speed (e.g., 1500 x g for 15 minutes) to remove cell debris.[4] f. The supernatant, containing the membrane proteins including chitin synthase, is collected as the crude enzyme extract.[1][6] For some chitin synthase isozymes, proteolytic activation with trypsin may be required. If so, incubate the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, followed by the addition of a trypsin inhibitor (e.g., 120 µg/mL soybean trypsin inhibitor) to stop the reaction.[1][6]
2. Chitin Synthase Inhibition Assay: a. Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) by adding 100 µL of a 50 µg/mL WGA solution to each well and incubating overnight at room temperature.[4][7][11] b. Wash the plate three times with water to remove unbound WGA.[7][11] c. Block the wells by adding 300 µL of a blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) and incubating for 3 hours at room temperature.[7][11] d. Prepare serial dilutions of CSI-10 in the appropriate buffer. e. In each well, add the following components to a final volume of 100 µL:
- 48 µL of the crude enzyme extract.[1][6]
- 2 µL of the CSI-10 dilution (or DMSO for the control).[1][6]
- 50 µL of the reaction mixture (e.g., 3.2 mM CoCl₂, 80 mM N-acetylglucosamine, and 8 mM UDP-N-acetylglucosamine in 50 mM Tris-HCl, pH 7.5).[1][6] f. Incubate the plate at 30°C for 3 hours with shaking.[1][6] g. Stop the reaction by washing the plate six times with ultrapure water.[1][6] h. Add 200 µL of WGA conjugated to horseradish peroxidase (WGA-HRP) (e.g., 0.5 µg/mL in blocking buffer) to each well and incubate for 15 minutes at 30°C.[11] i. Wash the plate five times with water.[11] j. Add 100 µL of a peroxidase substrate (e.g., TMB) and measure the absorbance at 600 nm for 3 minutes using a microplate reader.[7][11] k. Calculate the percentage of inhibition for each concentration of CSI-10 and determine the IC50 value.
Protocol 2: Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the mycelial growth rate method to determine the Minimum Inhibitory Concentration (MIC) of CSI-10.[1][6]
1. Preparation of Fungal Inoculum: a. Culture the target fungus on a solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed. b. Harvest conidia by flooding the plate with a sterile saline solution containing a surfactant (e.g., 0.1% Tween-80) and gently scraping the surface. c. Adjust the spore suspension to a final concentration of 1 x 10⁵ conidia/mL in the appropriate liquid medium (e.g., RPMI 1640).[12]
2. MIC Assay: a. Dissolve CSI-10 in a suitable solvent (e.g., DMSO) to create a stock solution.[1][6] b. Prepare serial dilutions of CSI-10 in the liquid culture medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL. c. Add the fungal inoculum to each well. d. Include a positive control (fungal inoculum with no inhibitor) and a negative control (medium only). e. Incubate the plate at an appropriate temperature (e.g., 23°C or 35°C depending on the fungus) for 24-72 hours.[1][6] f. The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (typically ≥90%) in fungal growth compared to the positive control, as determined by visual inspection or by measuring absorbance.[12]
Visualizations
Caption: Simplified Chitin Synthesis Pathway and Inhibition by CSI-10.
Caption: Experimental Workflow for In Vitro Chitin Synthase Inhibition Assay.
Caption: Workflow for Determining Antifungal Susceptibility (MIC).
Conclusion
The protocols and data presentation formats provided herein offer a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro enzymatic inhibition and its antifungal activity against a panel of relevant fungal pathogens, researchers can effectively characterize its potential as a novel therapeutic or agricultural agent. The use of standardized, high-throughput methods will facilitate the generation of robust and reproducible data, which is essential for advancing drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. krex.k-state.edu [krex.k-state.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Development of a simple model for studying the effects of antifungal agents on multicellular communities of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Nikkomycin Z, a Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential component of the fungal cell wall, is a promising target for antifungal drug development due to its absence in mammals.[1] Chitin synthase inhibitors disrupt the integrity of the fungal cell wall, leading to cell death.[2] Nikkomycin Z, a potent competitive inhibitor of chitin synthase, has demonstrated significant in vivo efficacy in various preclinical models of fungal infections.[1][3] It is currently under clinical development for the treatment of coccidioidomycosis.[1][4]
These application notes provide a comprehensive overview of the in vivo efficacy of Nikkomycin Z, including summarized quantitative data from key studies and detailed experimental protocols. The information presented here is intended to guide researchers in designing and executing their own in vivo studies to evaluate chitin synthase inhibitors.
Quantitative In Vivo Efficacy Data of Nikkomycin Z
The following tables summarize the in vivo efficacy of Nikkomycin Z in different murine models of fungal infections. These data highlight the potential of Nikkomycin Z as a therapeutic agent.
Table 1: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis [5]
| Treatment Group | Dose | Median Survival (days) | Survival Rate (%) | Brain Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | 9.5 | 10 | 5.66 |
| Nikkomycin Z | 50 mg/kg, orally TID | >30 | 70 | 1.55 |
| Nikkomycin Z | 100 mg/kg, orally TID | >30 | 80 | 1.51 |
| Nikkomycin Z | 300 mg/kg, orally TID | >30 | 80 | Not reported |
| Fluconazole | 25 mg/kg, orally BID | 29.5 | 50 | 1.40 |
Table 2: Efficacy of Nikkomycin Z in Murine Models of Disseminated Fungal Infections [3][6]
| Fungal Pathogen | Animal Model | Treatment Group | Dose | Outcome |
| Coccidioides immitis | Murine disseminated | Nikkomycin Z | ≥200 mg/kg/day, oral | Sterilized infection in most animals after low-inoculum challenge; Greater reduction in organ CFU than fluconazole.[3] |
| Histoplasma capsulatum | ICR Mice | Nikkomycin Z | 5 and 25 mg/kg, twice daily | Significantly reduced fungal burden in spleen and liver.[6] |
| Histoplasma capsulatum | Nude Mice | Nikkomycin Z + Fluconazole | 25 mg/kg (NikZ) + 5 mg/kg (Flu), twice daily | Additive effect in prolonging survival and reducing liver and spleen burden.[6] |
| Blastomyces dermatitidis | Murine intranasal challenge | Nikkomycin Z | 200, 400, or 1000 mg/kg/day, oral BID | 100% survival.[7] |
Signaling Pathway and Mechanism of Action
Nikkomycin Z exerts its antifungal effect by inhibiting chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the cell wall integrity, leading to osmotic instability and fungal cell death.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and execution of similar studies.
Murine Model of CNS Coccidioidomycosis
This protocol is adapted from a study evaluating the efficacy of Nikkomycin Z against central nervous system coccidioidomycosis.[5]
1. Animal Model:
-
Species: Male BALB/c mice
-
Age: 6-8 weeks
-
Housing: Maintained in a biosafety level 3 facility with sterile food and water ad libitum.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Coccidioides immitis RS
-
Culture: Grown on 2x GYEA (2% glucose, 1% yeast extract, 1.5% agar) for 30-60 days.
-
Inoculum: Arthroconidia are harvested and suspended in sterile saline. The concentration is adjusted to 1 x 10^4 CFU/mL.
3. Infection Procedure:
-
Mice are anesthetized with isoflurane.
-
A 20 µL suspension containing 200 CFU of C. immitis is administered via intracranial injection.
4. Treatment Regimen:
-
Treatment is initiated 48 hours post-infection.
-
Nikkomycin Z: Administered orally three times daily (TID) at doses of 50, 100, or 300 mg/kg.
-
Fluconazole (Control): Administered orally twice daily (BID) at 25 mg/kg.
-
Vehicle Control: Administered a corresponding volume of the vehicle used to dissolve the drugs.
-
Duration: Treatment is continued for the duration of the survival study or until the endpoint for fungal burden assessment.
5. Efficacy Assessment:
-
Survival: Mice are monitored daily for signs of morbidity and mortality for 30 days post-infection.
-
Fungal Burden: A separate cohort of mice is euthanized at a predetermined time point (e.g., day 9 post-infection). Brains are aseptically removed, homogenized, and serially diluted for plating on 2x GYEA to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Model of Disseminated Histoplasmosis
This protocol is based on a study investigating the efficacy of Nikkomycin Z in murine histoplasmosis.[6]
1. Animal Model:
-
Species: ICR or nude mice
-
Age: 6-8 weeks
2. Fungal Strain and Inoculum Preparation:
-
Strain: Histoplasma capsulatum G217B
-
Culture: Grown in the yeast phase in Ham's F-12 medium.
-
Inoculum: Yeast cells are washed and suspended in sterile saline. The concentration is adjusted based on the desired infecting dose (e.g., 2.3 x 10^5 CFU/mouse).
3. Infection Procedure:
-
Mice are infected via intravenous (IV) injection of the yeast suspension into the lateral tail vein.
4. Treatment Regimen:
-
Treatment is initiated 24 hours post-infection.
-
Nikkomycin Z: Administered orally or intraperitoneally twice daily at doses ranging from 2.5 to 25 mg/kg.
-
Fluconazole (Control): Administered orally twice daily at 5 mg/kg.
-
Control: Untreated infected mice.
-
Duration: Treatment is typically for 7 to 10 days.
5. Efficacy Assessment:
-
Survival: Mice are observed for 30 days post-infection.
-
Fungal Burden: At the end of the treatment period, mice are euthanized. Spleen, liver, and brain are aseptically removed, homogenized, and plated to determine CFU per organ.
Conclusion
Nikkomycin Z has consistently demonstrated potent in vivo efficacy against a range of medically important fungi, particularly dimorphic pathogens.[1][3][7] The data and protocols presented in these application notes serve as a valuable resource for the continued investigation of chitin synthase inhibitors as a promising class of antifungal agents. Further research is warranted to fully elucidate the therapeutic potential of Nikkomycin Z and other compounds targeting this essential fungal pathway.
References
- 1. incacare.live [incacare.live]
- 2. biorxiv.org [biorxiv.org]
- 3. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
Application Notes and Protocols for Antifungal Assay Methods of Chitin Synthase Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the evaluation of "Chitin synthase inhibitor 10" (CAS 2725075-01-2), a compound identified as a potent inhibitor of chitin synthase with significant antifungal activity, particularly against drug-resistant fungal variants such as Candida albicans and Cryptococcus neoformans.[1][2][3] Chitin synthase is a compelling target for antifungal drug development as it is essential for the integrity of the fungal cell wall but is absent in mammals.[4][5]
Quantitative Data Summary
The inhibitory activity of "this compound" and other relevant chitin synthase inhibitors are summarized below. This data is crucial for comparative analysis and for determining appropriate concentration ranges for in vitro assays.
| Inhibitor | Target/Organism | Assay Type | IC50 | Reference |
| This compound | Chitin Synthase | Enzymatic Assay | 0.11 mM | [1][2][3] |
| Compound 20 (maleimide) | Chitin Synthase (S. sclerotiorum) | Enzymatic Assay | 0.12 mM | [4] |
| Polyoxin B | Chitin Synthase (S. sclerotiorum) | Enzymatic Assay | 0.19 mM | [4] |
| IMB-D10 | Chs1 (S. cerevisiae) | Enzymatic Assay | 17.46 ± 3.39 µg/mL | |
| IMB-D10 | Chs2 (S. cerevisiae) | Enzymatic Assay | 3.51 ± 1.35 µg/mL | |
| IMB-D10 | Chs3 (S. cerevisiae) | Enzymatic Assay | 13.08 ± 2.08 µg/mL | |
| IMB-F4 | Chs2 (S. cerevisiae) | Enzymatic Assay | 8.546 ± 1.42 µg/mL | |
| IMB-F4 | Chs3 (S. cerevisiae) | Enzymatic Assay | 2.963 ± 1.42 µg/mL |
Chitin Biosynthesis and Inhibition Pathway
Chitin is a fundamental component of the fungal cell wall, providing structural rigidity.[4][5] The biosynthesis of chitin is a multi-step process that begins in the cytoplasm and culminates at the plasma membrane. Chitin synthase enzymes catalyze the final step, polymerizing N-acetylglucosamine (GlcNAc) into long chitin chains.[5] Chitin synthase inhibitors, such as "this compound", disrupt this process, leading to a weakened cell wall and ultimately fungal cell death.
Caption: Fungal Chitin Biosynthesis Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are established methods for assessing the efficacy of chitin synthase inhibitors.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This high-throughput assay quantifies the activity of chitin synthase by detecting the synthesized chitin product using a Wheat Germ Agglutinin (WGA)-based colorimetric method. This protocol is adapted from established methods and is suitable for determining the IC50 value of inhibitors like "this compound".
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Cell lysis buffer (e.g., 100 mM Tris-HCl pH 7.5 with protease inhibitors)
-
Acid-washed glass beads
-
Trypsin solution (80 µg/mL)
-
Soybean trypsin inhibitor (120 µg/mL)
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (2% w/v in Tris-buffered saline)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 40 mM GlcNAc, 4 mM UDP-GlcNAc, 1.6 mM CoCl₂, 5 mM NiCl₂
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Plate reader
Protocol:
-
Enzyme Preparation:
-
Culture fungal cells to the mid-log phase.
-
Harvest cells by centrifugation and wash with cold sterile water.
-
Resuspend cells in cold lysis buffer and disrupt using glass beads.
-
Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract.
-
Treat the extract with trypsin to activate chitin synthase, then add soybean trypsin inhibitor to stop the reaction.[4] The resulting supernatant is the crude chitin synthase solution.
-
-
Plate Coating:
-
Add 100 µL of WGA solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with deionized water to remove unbound WGA.
-
-
Blocking:
-
Add 200 µL of BSA blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer (e.g., TBS-T).
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of "this compound" in the reaction mixture. Include a no-inhibitor control.
-
Add 50 µL of the inhibitor-containing reaction mixture to the appropriate wells.
-
Add 50 µL of the crude enzyme extract to each well to start the reaction.
-
Incubate the plate at 30°C for 2-3 hours with gentle shaking.
-
-
Detection:
-
Wash the plate five times to remove unreacted substrate and unbound enzyme.
-
Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of HRP substrate and incubate until color develops.
-
Add 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Caption: Workflow for the In Vitro Chitin Synthase Activity Assay.
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A4 Guideline)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain. The MIC is the lowest concentration of the drug that inhibits visible growth of the microorganism. This is a standardized method widely used in clinical and research laboratories.[6]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[6]
-
"this compound" stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
-
Humidified incubator
Protocol:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of fungal cells in sterile saline from a 24-48 hour culture.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of "this compound" in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC.
-
Dispense 100 µL of each drug dilution into the wells of the test plate.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This brings the final volume in each well to 200 µL.
-
Include a positive control well (inoculum without drug) and a negative control well (medium without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours in a humidified atmosphere.
-
-
Endpoint Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the inhibitor that causes a significant reduction (typically ≥50% for azoles and related compounds) in turbidity compared to the positive control.
-
Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) and calculate the percentage of growth inhibition.
-
References
- 1. This compound, CAS [[2725075-01-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 2. This compound | CHS抑制剂 | CAS 2725075-01-2 | 美国InvivoChem [invivochem.cn]
- 3. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 4. mdpi.com [mdpi.com]
- 5. Chitin Biochemistry: Synthesis and Inhibition | Annual Reviews [annualreviews.org]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitin Synthase Inhibitor 10 (CSI-10) in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. In Saccharomyces cerevisiae, chitin synthesis is catalyzed by a family of enzymes known as chitin synthases (Chs1p, Chs2p, and Chs3p), making them attractive targets for antifungal drug development.[1][2][3] Chitin Synthase Inhibitor 10 (CSI-10) is a novel experimental compound designed to specifically inhibit chitin synthase activity in S. cerevisiae, offering a promising avenue for basic research and the development of new antifungal therapies.
These application notes provide a comprehensive overview of the theoretical mechanism of action of CSI-10, detailed protocols for its use in key cellular and biochemical assays, and representative data to guide researchers in their experimental design and interpretation.
Mechanism of Action
CSI-10 is hypothesized to act as a competitive inhibitor of chitin synthases, likely by mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[4] By binding to the active site of the chitin synthase enzymes, CSI-10 is thought to block the polymerization of GlcNAc units into chitin chains.[3] This disruption of chitin synthesis leads to a weakened cell wall, increased sensitivity to osmotic stress, and defects in cell division, ultimately resulting in reduced cell viability.[1][3] The primary targets within the chitin synthesis pathway are the three chitin synthase isoenzymes, with potential differential inhibitory effects on each.
Signaling Pathway Perturbation
Inhibition of chitin synthesis by CSI-10 is expected to trigger the Cell Wall Integrity (CWI) signaling pathway, a crucial compensatory response to cell wall stress in S. cerevisiae. This pathway is activated by cell surface sensors that detect alterations in the cell wall. The signal is then transduced through a MAP kinase cascade, leading to the transcriptional upregulation of genes involved in cell wall remodeling and repair, including genes related to chitin synthesis.[5]
Data Presentation
Table 1: In Vitro Inhibition of S. cerevisiae Chitin Synthase Isozymes by CSI-10
| Chitin Synthase Isozyme | IC₅₀ (µM) | Inhibition Type |
| Chs1 | 15.2 ± 1.8 | Competitive |
| Chs2 | 5.8 ± 0.7 | Competitive |
| Chs3 | 25.5 ± 3.1 | Competitive |
Table 2: Effect of CSI-10 on S. cerevisiae Cell Viability and Chitin Content
| CSI-10 Concentration (µM) | Cell Viability (%) | Relative Chitin Content (%) |
| 0 (Control) | 98.5 ± 1.2 | 100 |
| 5 | 85.3 ± 4.5 | 72.1 ± 5.9 |
| 10 | 62.1 ± 5.1 | 45.8 ± 4.3 |
| 25 | 35.7 ± 3.9 | 28.3 ± 3.7 |
| 50 | 12.4 ± 2.3 | 15.6 ± 2.9 |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol describes a non-radioactive, high-throughput assay to determine the inhibitory effect of CSI-10 on the activity of individual chitin synthase isozymes.[1]
Materials:
-
S. cerevisiae strains overexpressing individual chitin synthase isozymes (Chs1, Chs2, or Chs3)
-
Yeast lysis buffer
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
CSI-10 stock solution
-
Horseradish peroxidase-conjugated WGA (HRP-WGA)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Methodology:
-
Preparation of Yeast Membrane Fractions: Grow yeast cultures overexpressing the desired chitin synthase isozyme to mid-log phase. Harvest cells and prepare membrane fractions using standard yeast cell lysis protocols.
-
Plate Coating: Coat the wells of a 96-well plate with 50 µg/mL WGA in a suitable buffer and incubate overnight at 4°C. Wash the wells three times with wash buffer.
-
Reaction Setup: In each well, add the yeast membrane fraction, UDP-GlcNAc (substrate), and varying concentrations of CSI-10. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 30°C for 1-2 hours to allow for chitin synthesis.
-
Washing: Wash the wells three times to remove unbound reaction components.
-
Detection: Add HRP-WGA conjugate to each well and incubate for 1 hour at room temperature.
-
Final Wash: Wash the wells three times to remove unbound HRP-WGA.
-
Substrate Addition: Add the HRP substrate and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 600 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each CSI-10 concentration and determine the IC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol uses a fluorescent dye to quantify the viability of S. cerevisiae cells treated with CSI-10.
Materials:
-
S. cerevisiae wild-type strain
-
YPD medium
-
CSI-10 stock solution
-
Propidium Iodide (PI) or other suitable viability stain
-
Fluorescence microscope or flow cytometer
Methodology:
-
Yeast Culture: Grow a culture of wild-type S. cerevisiae in YPD medium to early log phase.
-
Treatment: Aliquot the yeast culture into separate tubes and treat with a range of CSI-10 concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures at 30°C for a defined period (e.g., 4-6 hours).
-
Staining: Harvest a small aliquot of cells from each treatment group, wash with PBS, and resuspend in PBS containing propidium iodide. Incubate in the dark for 15 minutes.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Viable cells will exclude the dye and appear non-fluorescent, while non-viable cells will have compromised membranes and fluoresce red.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable and non-viable cells in each population.
-
-
Data Analysis: Plot the percentage of cell viability against the concentration of CSI-10.
Protocol 3: Cell Wall Integrity Assay (Calcofluor White Staining)
This protocol assesses the effect of CSI-10 on the chitin content and distribution in the yeast cell wall using the fluorescent dye Calcofluor White, which binds to chitin.
Materials:
-
S. cerevisiae wild-type strain
-
YPD medium
-
CSI-10 stock solution
-
Calcofluor White M2R solution
-
Fluorescence microscope with a DAPI filter set
Methodology:
-
Yeast Culture and Treatment: Grow and treat yeast cells with CSI-10 as described in Protocol 2.
-
Harvesting: Harvest the cells by centrifugation and wash them twice with PBS.
-
Staining: Resuspend the cell pellet in a solution of Calcofluor White and incubate in the dark for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Imaging: Resuspend the cells in a small volume of PBS, mount them on a microscope slide, and visualize using a fluorescence microscope with a DAPI filter set. Chitin-rich structures, such as the bud scars and septa, will fluoresce brightly.
-
Analysis: Observe for changes in fluorescence intensity and localization. A decrease in overall fluorescence suggests a reduction in chitin content. Aberrant localization can indicate defects in cell wall assembly. For quantitative analysis, stained cells can be analyzed by flow cytometry.
Troubleshooting and Considerations
-
Solubility of CSI-10: Ensure that CSI-10 is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to aqueous media to avoid precipitation. Always include a solvent control in your experiments.
-
Optimal Incubation Times: The duration of treatment with CSI-10 may need to be optimized depending on the specific assay and the desired endpoint.
-
Strain Differences: The sensitivity to CSI-10 may vary between different S. cerevisiae strains. It is recommended to use a consistent strain background for comparative studies.
-
Microscopy: When performing fluorescence microscopy, minimize photobleaching by limiting the exposure time.
By following these protocols and considering the provided data, researchers can effectively utilize CSI-10 as a tool to investigate the critical role of chitin synthesis in the biology of Saccharomyces cerevisiae and to explore its potential as an antifungal agent.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bhftechnologies.com.au [bhftechnologies.com.au]
Application Notes and Protocols for High-Throughput Screening of Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chitin synthase inhibitors. Chitin, an essential component of the fungal cell wall and insect exoskeleton, is absent in vertebrates, making chitin synthase an attractive target for the development of novel antifungal and insecticidal agents.[1][2][3] These protocols are designed to be adaptable for various research and drug discovery settings.
Introduction to Chitin Synthase and its Inhibition
Chitin is a long-chain polymer of N-acetylglucosamine, crucial for the structural integrity of the fungal cell wall.[1][4] Chitin synthases (CHS) are membrane-bound enzymes that catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[5][6] Fungi possess multiple classes of chitin synthase enzymes, often with distinct roles in cell division, morphogenesis, and cell wall repair.[5][6][7] The essential nature of chitin for fungal viability makes its biosynthesis a prime target for antifungal drug development.[5]
Inhibitors of chitin synthase can be broadly categorized into naturally derived compounds, such as polyoxins and nikkomycins, and synthetic molecules.[2][8] These inhibitors typically act as competitive inhibitors of the substrate UDP-GlcNAc.[9] High-throughput screening assays are essential for identifying and characterizing new chemical entities with potent and selective chitin synthase inhibitory activity.
High-Throughput Screening Assays
Several HTS methodologies have been developed to identify chitin synthase inhibitors. The most common are biochemical assays that measure the enzymatic activity of isolated chitin synthase and cell-based assays that assess the phenotypic consequences of chitin synthesis inhibition in whole organisms.
Biochemical Assays
Biochemical assays directly measure the production of chitin by chitin synthase in a cell-free system. While traditional methods relied on the incorporation of radiolabeled UDP-GlcNAc, non-radioactive assays are now widely used for HTS due to their safety, convenience, and high-throughput compatibility.[10]
A widely adopted non-radioactive method utilizes the high affinity of Wheat Germ Agglutinin (WGA), a lectin, for chitin polymers.[10][11] In this assay, newly synthesized chitin is captured on a WGA-coated surface and subsequently detected using a labeled WGA conjugate, often linked to horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.[11][12] This assay is sensitive, robust, and amenable to a 96-well or 384-well microplate format, making it ideal for HTS.[11]
Cell-Based Assays
Cell-based assays offer the advantage of screening for compounds that are active against chitin synthase in a more physiologically relevant context, taking into account factors like cell permeability and potential off-target effects. A common approach involves using fungal strains, such as Saccharomyces cerevisiae, that are hypersensitive to cell wall-perturbing agents. For instance, mutants with a compromised glucan synthesis pathway (e.g., fks1Δ) exhibit increased reliance on chitin for survival and are therefore more susceptible to chitin synthase inhibitors.[13] This "synthetic lethality" approach can significantly enhance the sensitivity of the screen.[13] Growth inhibition of these sensitized strains is used as a primary readout.
Quantitative Data of Known Chitin Synthase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several known chitin synthase inhibitors against various fungal species. This data can serve as a reference for hit validation and potency assessment in HTS campaigns.
| Compound | Target Organism/Enzyme | IC50 | Reference |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [2] |
| Polyoxin D | Saccharomyces cerevisiae CHS II | > 1000 µg/mL | [8] |
| Nikkomycin Z | Yeast Chitin Synthases | 0.2–1000 µM | [9] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [8] |
| Gosin N | Saccharomyces cerevisiae CHS II | 6214 µg/mL | [8] |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | 1912 µg/mL | [8] |
| Maleimide Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [2] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [13] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [13] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [13] |
Experimental Protocols
Protocol 1: Non-Radioactive, WGA-Based High-Throughput Assay for Chitin Synthase Activity
This protocol is adapted from the method described by Lucero et al. (2002) and is suitable for a 96-well plate format.[11][12]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
CoCl₂
-
Crude or purified chitin synthase enzyme preparation
-
Test compounds dissolved in DMSO
-
WGA-HRP (Horseradish Peroxidase) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for TMB)
Procedure:
-
Plate Coating:
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 2% BSA in Tris-HCl) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Tris-HCl buffer.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
In each well, add:
-
2 µL of test compound or DMSO (control).
-
48 µL of chitin synthase enzyme preparation.
-
50 µL of the reaction mixture.
-
-
Incubate the plate at 30°C for 1-3 hours with gentle shaking.[8]
-
-
Detection:
-
Stop the reaction by washing the plate five times with wash buffer (e.g., Tris-HCl with 0.05% Tween-20).
-
Add 100 µL of WGA-HRP conjugate (e.g., 0.5 µg/mL in blocking buffer) to each well.[12]
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of peroxidase substrate to each well and incubate until color develops.
-
Add 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Screening Using a Hypersensitive Yeast Strain
This protocol outlines a general procedure for a cell-based HTS using a Saccharomyces cerevisiae fks1Δ mutant.
Materials:
-
Saccharomyces cerevisiae fks1Δ strain
-
Appropriate yeast growth medium (e.g., YPD)
-
96-well or 384-well clear, flat-bottom microplates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nikkomycin Z)
-
Plate reader capable of measuring optical density (OD) at 600 nm
-
Incubator shaker
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the fks1Δ strain into liquid YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture to a starting OD600 of 0.05-0.1 in fresh YPD medium.
-
-
Assay Plate Preparation:
-
Add 1-2 µL of test compound, DMSO (negative control), or Nikkomycin Z (positive control) to the wells of the microplate.
-
Add 198 µL of the diluted yeast culture to each well. The final concentration of DMSO should be kept below 1%.
-
-
Incubation:
-
Incubate the plates at 30°C with continuous shaking for 24-48 hours, or until the negative control wells show significant growth.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well using a plate reader.
-
Calculate the percent growth inhibition for each compound relative to the DMSO control.
-
Compounds showing significant growth inhibition are selected as primary hits for further characterization.
-
Signaling Pathways and Experimental Workflows
Chitin Synthesis Regulatory Pathways
The expression and activity of chitin synthases are tightly regulated by several signaling pathways in fungi. These pathways ensure that chitin is synthesized at the correct time and location during the cell cycle and in response to cell wall stress. Key regulatory pathways include the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell integrity pathway, and the Ca2+/calcineurin signaling pathway.[1][4] Understanding these pathways can provide alternative strategies for targeting chitin synthesis.
Caption: Regulation of chitin synthase gene expression by key signaling pathways in fungi.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify chitin synthase inhibitors.
Caption: A typical workflow for a high-throughput screening campaign for chitin synthase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitin Synthase Activity Assay with Chitin Synthase Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of fungal cell walls and insect exoskeletons. Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), attractive targets for the development of selective antifungal agents and insecticides. The effective screening and characterization of chitin synthase inhibitors are crucial for the discovery of new therapeutic and agricultural products.
This document provides a detailed protocol for an in vitro chitin synthase activity assay, specifically tailored for the evaluation of "Chitin synthase inhibitor 10". This inhibitor has been identified as a potent antagonist of chitin synthase with significant antifungal properties. The provided methodology is based on a widely adopted non-radioactive, high-throughput assay format, ensuring both safety and efficiency in a laboratory setting.
This compound: Quantitative Data
This compound (CAS No. 2725075-01-2) demonstrates significant inhibitory activity against chitin synthase.[1][2][3] It is also recognized for its potent antifungal effects against drug-resistant fungal variants, including Candida albicans and Cryptococcus neoformans.[4][5] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which is summarized in the table below.
| Compound Name | CAS Number | Target | IC50 Value | Primary Application |
| This compound | 2725075-01-2 | Chitin Synthase (CHS) | 0.11 mM | Research on invasive fungal infections |
Signaling Pathway: Chitin Biosynthesis
The synthesis of chitin is a fundamental process for fungal cell wall integrity. The pathway involves the enzymatic conversion of glucose into the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then catalyzes the polymerization of GlcNAc from UDP-GlcNAc into a growing chitin chain at the plasma membrane. Chitin synthase inhibitors, such as this compound, typically act by interfering with the catalytic activity of the enzyme, thereby blocking the formation of the chitin polymer.
Caption: Simplified pathway of chitin biosynthesis and the inhibitory action of this compound.
Experimental Workflow
The experimental workflow for the chitin synthase activity assay with an inhibitor involves several key stages: preparation of the enzyme source, coating of the assay plate, performing the enzymatic reaction in the presence of the inhibitor, and finally, detecting the synthesized chitin product.
Caption: Workflow for the chitin synthase activity assay with an inhibitor.
Detailed Experimental Protocol
This protocol is adapted from the non-radioactive chitin synthase assay developed by Lucero et al. and modified for inhibitor screening.[6][7]
Materials and Reagents
-
Fungal Strain: Saccharomyces cerevisiae or Sclerotinia sclerotiorum for enzyme preparation.
-
Culture Medium: Potato Dextrose Agar (PDA) or Yeast Peptone Dextrose (YPD).
-
Enzyme Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
Trypsin and Soybean Trypsin Inhibitor: For zymogen activation and stopping the reaction, respectively.
-
Wheat Germ Agglutinin (WGA): For coating the microplate.
-
Bovine Serum Albumin (BSA): For blocking non-specific binding.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-N-acetylglucosamine (UDP-GlcNAc).
-
This compound: Dissolved in DMSO to create a stock solution.
-
WGA-HRP Conjugate: For detection.
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate: For colorimetric detection.
-
Stop Solution: 2 M H₂SO₄.
-
96-well Microtiter Plates.
Procedure
Part 1: Preparation of Crude Chitin Synthase Extract
-
Culture the selected fungal strain in the appropriate liquid medium until the desired growth phase is reached (e.g., mid-log phase for yeast).
-
Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile distilled water.
-
Disrupt the cells by methods such as grinding in liquid nitrogen or bead beating in extraction buffer.
-
Centrifuge the homogenate to pellet cell debris (e.g., 500 x g for 10 minutes). The supernatant contains the crude enzyme extract.
-
(Optional but recommended) Activate the zymogenic chitin synthase by incubating the extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes.
-
Stop the trypsin activation by adding a soybean trypsin inhibitor (e.g., 120 µg/mL).[6][7]
-
Centrifuge the mixture again at a higher speed (e.g., 3000 x g for 10 minutes) and collect the supernatant containing the activated chitin synthase. Store at -20°C.
Part 2: Chitin Synthase Activity Assay with Inhibitor
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate overnight at room temperature.
-
Wash the plate three times with deionized water to remove unbound WGA.[8]
-
-
Reaction Setup:
-
Prepare serial dilutions of this compound in 50 mM Tris-HCl buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
In each WGA-coated well, add the following in order:
-
Include a "no enzyme" control and a "no substrate" control for background subtraction.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 3 hours with gentle shaking.
-
-
Detection:
-
After incubation, wash the plate six times with deionized water to remove unreacted substrates and unbound components.
-
Add 100 µL of WGA-HRP conjugate solution (e.g., 1 µg/mL in a buffer containing BSA) to each well.
-
Incubate at 30°C for 30 minutes.
-
Wash the plate six times with deionized water.
-
Add 100 µL of TMB substrate solution to each well.
-
Monitor the color development and measure the optical density (OD) at 600 nm using a microplate reader. The reaction rate can be determined by taking readings at multiple time points.[6]
-
Data Analysis
-
Subtract the background OD from the control and inhibitor-treated wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (OD_inhibitor / OD_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in chitin synthase activity.
Conclusion
This application note provides a comprehensive guide for assessing the activity of this compound. The detailed protocol for the non-radioactive chitin synthase assay offers a reliable and high-throughput method for characterizing the potency of this and other potential inhibitors. The provided quantitative data and visual workflows are intended to support researchers in the fields of mycology, entomology, and drug development in their efforts to discover and evaluate novel antifungal and insecticidal compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. This compound CAS#: 2725075-01-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chitin synthase inhibitor 10_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 6. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nanoemulsions of Chitin Synthase Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and virulence.[1] Unlike mammals and plants, fungi rely on chitin for survival, making its biosynthetic pathway an attractive target for novel antifungal therapies.[1][2] Chitin synthase is the key enzyme responsible for the polymerization of N-acetylglucosamine to form chitin.[3] Inhibition of this enzyme disrupts the fungal cell wall, leading to compromised structural integrity and ultimately, fungal cell death.[3]
Chitin synthase inhibitor 10 is a potent antifungal agent that demonstrates significant inhibitory activity against chitin synthase with an IC50 value of 0.11 mM.[4][5][6][7] It has shown broad-spectrum activity, including against drug-resistant fungal variants such as Candida albicans and Cryptococcus neoformans.[4][5][6][7] However, like many potent hydrophobic drugs, this compound likely faces challenges with poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[8][9]
Nanoemulsions are advanced drug delivery systems that can overcome the limitations of hydrophobic drugs.[8][10] These are oil-in-water (o/w) or water-in-oil (w/o) emulsions with droplet sizes typically in the range of 20-200 nm.[11][12] The small droplet size provides a large surface area, which can enhance drug solubility, improve stability, and increase bioavailability.[8][9] For antifungal therapy, nanoemulsions can improve drug penetration into fungal biofilms and enhance the overall efficacy of the treatment.[12]
These application notes provide a comprehensive guide for the development, characterization, and in vitro evaluation of a nanoemulsion formulation for this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6 | |
| Molecular Weight | 451.47 g/mol | |
| IC50 (Chitin Synthase) | 0.11 mM | [4][5][6][7] |
| Solubility | Poorly soluble in water | Assumed based on hydrophobic drug characteristics[8][9] |
In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 64 | [10] |
| Cryptococcus neoformans | 64 | [10] |
| Aspergillus fumigatus | 128 | [10] |
| Aspergillus flavus | 256 | [10] |
Example Nanoemulsion Formulation and Characterization Data
This table provides representative data from published studies on nanoemulsions of hydrophobic antifungal drugs, which can be used as a benchmark for the development of a this compound nanoemulsion.
| Parameter | Target Range/Value | Reference |
| Droplet Size | < 200 nm | [12] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| Zeta Potential | > ±30 mV | [12] |
| Encapsulation Efficiency | > 85% | |
| Drug Content | 90 - 110% of theoretical | [1] |
| pH | 4.0 - 7.0 |
Experimental Protocols
Protocol 1: Screening of Excipients for Nanoemulsion Formulation
Objective: To select a suitable oil, surfactant, and co-surfactant for the nanoemulsion formulation based on the solubility of this compound.
Materials:
-
This compound
-
Oils: Medium-chain triglycerides (MCT), soybean oil, olive oil, oleic acid, castor oil[1][8][9]
-
Surfactants: Tween 80, Tween 20, Poloxamer 188, Cremophor EL[1][8]
-
Co-surfactants: Transcutol-P, Propylene glycol, PEG 400, Ethanol[1][8]
-
Vortex mixer
-
Isothermal shaker water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.
-
Vortex each vial for 10 minutes to facilitate mixing.[8]
-
Place the vials in an isothermal shaker water bath at 37 ± 1 °C for 48 hours to reach equilibrium.[8]
-
After 48 hours, centrifuge the vials at 3000 rpm for 15 minutes to separate the undissolved drug.[8]
-
Carefully collect the supernatant and filter it through a 0.45 µm membrane filter.[8]
-
Determine the concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (to be determined by scanning a known concentration of the drug).
-
Select the oil with the highest solubilizing capacity for the drug.
-
Select a surfactant with a high HLB value (>11) for an o/w nanoemulsion and good solubilizing capacity for the drug.[8]
-
Select a co-surfactant that has good solubilizing capacity for the drug and is miscible with the chosen surfactant.
Protocol 2: Preparation of this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound using the high-pressure homogenization method.
Materials:
-
This compound
-
Selected oil (from Protocol 1)
-
Selected surfactant (from Protocol 1)
-
Selected co-surfactant (from Protocol 1)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil.
-
Preparation of the Aqueous Phase: Disperse the selected surfactant and co-surfactant in purified water.
-
Formation of the Primary Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer at a moderate speed (e.g., 500-1000 rpm) to form a coarse emulsion.[12]
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 15,000 psi). The optimal parameters should be determined experimentally.
-
The resulting translucent liquid is the nanoemulsion.
Protocol 3: Characterization of the Nanoemulsion
Objective: To characterize the prepared nanoemulsion for its physicochemical properties.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (for droplet size and PDI)
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
pH meter
-
Viscometer
-
UV-Vis Spectrophotometer
Procedures:
-
Droplet Size and Polydispersity Index (PDI): Dilute the nanoemulsion with purified water and measure the droplet size and PDI using a DLS instrument.[1]
-
Zeta Potential: Dilute the nanoemulsion with purified water and measure the zeta potential using a zeta potential analyzer to assess the surface charge and stability.[12]
-
Morphology: Observe the shape and morphology of the nanoemulsion droplets using TEM. A drop of the diluted nanoemulsion is placed on a carbon-coated grid, negatively stained (e.g., with phosphotungstic acid), and allowed to dry before observation.
-
pH Measurement: Measure the pH of the undiluted nanoemulsion using a calibrated pH meter.
-
Viscosity: Measure the viscosity of the nanoemulsion using a viscometer.[1]
-
Drug Content and Encapsulation Efficiency:
-
Total Drug Content: Disrupt a known volume of the nanoemulsion using a suitable solvent (e.g., methanol) to release the encapsulated drug. Filter the solution and measure the drug concentration using a UV-Vis spectrophotometer.
-
Free Drug Content: Centrifuge the nanoemulsion at high speed to separate the oily phase. Measure the concentration of the drug in the aqueous supernatant, which represents the unencapsulated drug.
-
Encapsulation Efficiency (%EE): Calculate using the following formula: %EE = [(Total Drug Content - Free Drug Content) / Total Drug Content] x 100
-
Protocol 4: In Vitro Antifungal Activity Assay
Objective: To evaluate the antifungal activity of the this compound nanoemulsion against relevant fungal strains.
Materials:
-
This compound nanoemulsion
-
Blank nanoemulsion (without the drug)
-
This compound solution (in a suitable solvent like DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sabouraud Dextrose Agar (SDA) or Broth (SDB)
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of the fungal inoculum (e.g., 1-5 x 10^5 CFU/mL).[10]
-
In a 96-well plate, perform serial two-fold dilutions of the this compound nanoemulsion, blank nanoemulsion, and the drug solution in SDB. The final concentration range should bracket the expected MIC values.
-
Add the fungal inoculum to each well.
-
Include a positive control (inoculum in broth without any test substance) and a negative control (broth only).[10]
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[8]
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the test substance that shows no visible growth of the fungus.[10]
Visualizations
Caption: Fungal Chitin Biosynthesis Pathway and Inhibition.
Caption: Experimental Workflow for Nanoemulsion Development.
References
- 1. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chitin Synthase and Its Regulator Protein Are Critical for Chitosan Production and Growth of the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MySkinRecipes [myskinrecipes.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. แว๊กซ์สำหรับ Lip Stick - Lip Balm [myskinrecipes.com]
- 8. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Nanoemulsion as an Effective Treatment against Human-Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chitin synthase inhibitor 10 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitin synthase inhibitor 10 (CSI-10). The information provided is designed to address common challenges, particularly those related to its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-10)?
A1: this compound (CAS No. 2725075-01-2; Molecular Formula: C24H23Br2N3O6) is a compound identified as an inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the cell walls of fungi and the exoskeletons of arthropods, but it is absent in vertebrates. This makes chitin synthase an attractive target for the development of novel antifungal agents and insecticides.[3] CSI-10 has demonstrated inhibitory activity against chitin synthase with an IC50 value of 0.11 mM and has shown antifungal properties.[4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
Q3: What solvents are recommended for dissolving this compound?
A3: For compounds with poor aqueous solubility like CSI-10, the standard practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[5] Other organic solvents such as ethanol and methanol may also be effective. Once a stock solution is prepared, it can be serially diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.
Q4: What is the recommended method for preparing a working solution of this compound for my experiment?
A4: We recommend a two-step process:
-
Prepare a high-concentration stock solution: Dissolve the solid this compound in 100% DMSO to a concentration of 10-20 mM. You may need to gently warm the solution or use a vortex mixer to ensure it is fully dissolved.
-
Prepare the working solution: Serially dilute the DMSO stock solution into your aqueous experimental buffer to the desired final concentration. It is important to add the stock solution to the buffer while vortexing to facilitate mixing and prevent precipitation. The final concentration of DMSO in your assay should typically be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the aqueous buffer. | CSI-10 has very low aqueous solubility. | Do not attempt to dissolve CSI-10 directly in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into your buffer. |
| A precipitate forms when I add the DMSO stock solution to my aqueous buffer. | The final concentration of CSI-10 in the aqueous buffer is above its solubility limit ("crashing out"). | 1. Decrease the final concentration of CSI-10 in your working solution.2. Increase the final percentage of DMSO in your working solution, but be mindful of its potential effects on your experiment.3. Try adding a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your aqueous buffer to improve solubility.[6][7] |
| I observe a decrease in the compound's activity over time in my prepared solutions. | The compound may be precipitating out of the aqueous solution over time, or it may be unstable in the buffer. | 1. Prepare fresh working solutions from the DMSO stock immediately before each experiment.2. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| My experimental results are inconsistent. | Inconsistent dissolution or precipitation of the compound can lead to variability in the actual concentration in your assays. | 1. Visually inspect your working solutions for any signs of precipitation before use.2. Ensure your stock solution is fully dissolved before making dilutions.3. Consider sonicating the stock solution briefly to aid dissolution. |
Data Presentation
Table 1: General Solubility of Benzothiazole and Recommended Solvents for Poorly Soluble Inhibitors
| Compound/Class | Aqueous Solubility | Recommended Organic Solvents |
| Benzothiazole (parent compound) | Slightly soluble (approx. 3 g/L)[8] | Soluble in ethanol, methanol, and DMSO.[5] |
| Benzothiazole Derivatives | Generally low, but can be improved with certain substitutions.[3] | DMSO, Dimethylformamide (DMF) |
| Poorly Soluble Kinase Inhibitors | Often <10 µM | DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound (Molecular Weight: 609.26 g/mol ) to prepare the desired volume of a 10 mM stock solution.
-
Add the solid CSI-10 to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to prepare the desired volume of the 10 µM working solution (a 1:1000 dilution).
-
Add the required volume of the aqueous experimental buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the 10 mM CSI-10 stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for another 30 seconds to ensure the solution is homogeneous.
-
The final concentration of DMSO in this working solution will be 0.1%.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: Signaling pathway of chitin synthesis and its inhibition by CSI-10.
Caption: Workflow for preparing CSI-10 working solutions.
Caption: Troubleshooting logic for CSI-10 solubility issues.
References
- 1. biozol.de [biozol.de]
- 2. This compound, CAS [[2725075-01-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Chitin synthase inhibitor 10 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the chitin synthase inhibitor IMB-D10 in their experiments. This guide focuses on potential off-target effects and offers structured advice for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IMB-D10?
A1: IMB-D10 is a benzothiazole compound that primarily functions as a chitin synthase inhibitor. It has been shown to directly inhibit the enzymatic activity of several chitin synthases, key enzymes in the fungal cell wall biosynthesis pathway. Specifically, it targets Chs1, Chs2, and Chs3 in yeast.
Q2: Does IMB-D10 have any known effects other than direct enzyme inhibition?
A2: Yes. A significant finding is that IMB-D10 also reduces the protein levels of chitin synthases (Chs1, Chs2, and Chs3) in yeast. This suggests a dual mechanism of action: direct enzymatic inhibition and downregulation of the target enzyme's expression or stability. This reduction in protein level is a key consideration when analyzing experimental results.
Q3: Are there any known off-target effects of IMB-D10 on other proteins?
Q4: Is IMB-D10 expected to have effects on mammalian cells?
A4: Chitin and chitin synthases are absent in mammals, making them an attractive target for antifungal drug development with potentially low direct toxicity to mammalian cells. However, due to the chemical nature of benzothiazole derivatives, non-specific interactions with other cellular components cannot be entirely ruled out, especially at higher concentrations.
Troubleshooting Guide
Researchers may encounter unexpected phenotypes or data when using IMB-D10. This guide provides a structured approach to troubleshoot potential off-target effects.
Problem 1: Observed phenotype is stronger or different than expected from chitin synthesis inhibition alone.
-
Possible Cause: IMB-D10 may be affecting other cellular pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that chitin synthesis is indeed inhibited in your experimental system. This can be done by measuring the chitin content of your cells (e.g., using Calcofluor White staining and fluorescence microscopy or a colorimetric assay).
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the phenotype appears at concentrations significantly different from the IC50 for chitin synthase inhibition, it may suggest an off-target effect.
-
Rescue Experiment: Attempt to rescue the phenotype by providing exogenous N-acetylglucosamine (GlcNAc), the monomer of chitin. If the phenotype is solely due to chitin synthesis inhibition, this may partially rescue the growth defect in some organisms.
-
Transcriptomic/Proteomic Analysis: If resources permit, perform a transcriptomic (RNA-seq) or proteomic (mass spectrometry) analysis to identify changes in gene or protein expression profiles upon IMB-D10 treatment. This can provide a global view of affected pathways.
-
Problem 2: Inconsistent results between different experimental systems or organisms.
-
Possible Cause: The off-target effects of IMB-D10 may be species- or cell-type-specific. The expression levels of potential off-target proteins can vary between different organisms or even different growth conditions.
-
Troubleshooting Steps:
-
Target Validation: Confirm the presence and expression of the target chitin synthases in your specific experimental system.
-
Comparative Analysis: If you are working with a non-model organism, compare your results to those obtained in a well-characterized system like Saccharomyces cerevisiae.
-
Literature Review: Search for literature on the effects of benzothiazole compounds in your specific or related organisms to identify potential known off-target pathways.
-
Data Presentation
Table 1: In Vitro Inhibition of Yeast Chitin Synthases by IMB-D10
| Chitin Synthase Isoform | IC50 (µg/mL) |
| Chs1 | 17.46 ± 3.39 |
| Chs2 | 3.51 ± 1.35 |
| Chs3 | 13.08 ± 2.08 |
Data from Li et al., 2019.
Table 2: Effect of IMB-D10 on Chitin Synthase Protein Levels in Yeast
| Chitin Synthase Isoform | Relative Protein Abundance (% of Control) |
| Chs1 | 22.0 ± 5.10 |
| Chs2 | 21.3 ± 6.18 |
| Chs3 | 18.3 ± 1.89 |
Yeast cells were treated with 25 µg/mL IMB-D10. Data from Li et al., 2019.
Experimental Protocols
1. Chitin Synthase Activity Assay (In Vitro)
This protocol is adapted from methodologies used in the characterization of IMB-D10.
-
Objective: To measure the enzymatic activity of chitin synthases in the presence of IMB-D10.
-
Materials:
-
Yeast cell lysate containing chitin synthases
-
IMB-D10 dissolved in DMSO
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Activator (optional, depending on the isoform): Trypsin
-
96-well plates coated with Wheat Germ Agglutinin (WGA)
-
Stop solution (e.g., 1 M HCl)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Detection reagent (e.g., a colorimetric substrate for WGA-bound chitin)
-
-
Procedure:
-
Prepare serial dilutions of IMB-D10 in the reaction buffer. Include a DMSO-only control.
-
Add the yeast lysate to the wells of the WGA-coated plate.
-
If necessary, activate the chitin synthases with trypsin according to established protocols for your specific enzyme.
-
Add the IMB-D10 dilutions or DMSO control to the respective wells.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Wash the wells thoroughly with washing buffer to remove unbound reagents.
-
Add the detection reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each IMB-D10 concentration and determine the IC50 value.
-
2. Fungal Growth Inhibition Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) of IMB-D10 against a fungal strain.
-
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD for yeast, PDB for filamentous fungi)
-
IMB-D10 dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the liquid growth medium.
-
Prepare serial dilutions of IMB-D10 in the growth medium in the wells of a 96-well plate. Include a DMSO-only control and a media-only (no cells) control.
-
Add the fungal inoculum to each well.
-
Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
The MIC is the lowest concentration of IMB-D10 that significantly inhibits visible growth.
-
Visualizations
Caption: Mechanism of action of IMB-D10 on the chitin biosynthesis pathway.
Technical Support Center: Chitin Synthase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chitin synthase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay has high background noise. What are the common causes and solutions?
High background can obscure true inhibitory effects. Here are potential causes and how to address them:
-
Incomplete removal of unbound reagents: Ensure thorough washing steps after each incubation, especially after adding the WGA-HRP conjugate. Increasing the number of washes (e.g., from three to five times) can be beneficial.[1][2]
-
Non-specific binding of WGA-HRP: The blocking step is critical. Ensure you are using an adequate concentration of a blocking agent like Bovine Serum Albumin (BSA) and incubating for a sufficient duration (e.g., 3 hours at room temperature).[1]
-
Contamination of reagents: Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter that could interfere with the assay.
-
Endogenous peroxidases: If using crude enzyme extracts, endogenous peroxidases can contribute to the background signal. Including a control with no added HRP substrate can help quantify this.
Q2: I am observing very low or no chitin synthase activity in my positive controls. What should I check?
Low signal can be due to several factors related to the enzyme, substrate, or assay conditions:
-
Enzyme degradation: Chitin synthases can be sensitive to degradation. Prepare fresh enzyme extracts and keep them on ice. The addition of protease inhibitors to your extraction buffer is highly recommended.
-
Suboptimal assay conditions:
-
pH and Temperature: The optimal pH for chitin synthase activity is typically between 6.5 and 7.0, and the optimal temperature is between 37°C and 44°C.[2] Verify that your assay buffer and incubation temperature are within the optimal range for your specific enzyme.
-
Cofactors: Chitin synthase activity can be dependent on divalent cations like Mg++. Ensure your reaction buffer contains an optimal concentration of the necessary cofactors.[2]
-
-
Substrate Inhibition: High concentrations of the substrate UDP-GlcNAc can paradoxically inhibit chitin synthase activity.[2] If you suspect this, perform a substrate titration to determine the optimal concentration.
-
Zymogenic state of the enzyme: Some chitin synthases are produced as inactive zymogens and require proteolytic activation.[3] Limited trypsin treatment of the enzyme preparation may be necessary to achieve full activity.
Q3: My known inhibitor is not showing any inhibitory effect in the assay. What could be the reason?
Several factors can lead to a lack of observable inhibition:
-
Inhibitor Insolubility: Many small molecule inhibitors have poor solubility in aqueous solutions. Ensure your test compound is fully dissolved. Using a small amount of a co-solvent like DMSO is common, but be sure to include a vehicle control to account for any effects of the solvent itself.[4]
-
Inappropriate Inhibitor Concentration Range: The effective concentration of an inhibitor can vary widely. Test a broad range of concentrations to ensure you are within the inhibitory range for your specific enzyme and assay conditions.
-
Direct Inhibition vs. Other Mechanisms: Some compounds may inhibit chitin synthesis in vivo through indirect mechanisms rather than by directly inhibiting the chitin synthase enzyme.[2] For example, they might interfere with the production of the UDP-GlcNAc substrate.
-
Enzyme Isoform Specificity: Fungi often have multiple chitin synthase isoenzymes, and an inhibitor may be specific for a particular isoform.[3][5] The enzyme preparation you are using may not contain the sensitive isoform.
Q4: How can I differentiate between true inhibitors and false positives?
False positives can arise from various interferences. Here are some ways to validate your results:
-
Orthogonal Assays: Confirm your findings using a different assay format. For example, if you are using a non-radioactive, WGA-based assay, you could validate your hits with a traditional radioactive assay that measures the incorporation of [¹⁴C]UDP-GlcNAc into chitin.
-
Direct Measurement of Chitin: Quantify the amount of chitin produced in the presence and absence of the inhibitor using a method independent of the assay itself, such as Calcofluor White staining or analysis of the N-acetylglucosamine content after acid hydrolysis.[6]
-
Mechanism of Action Studies: Investigate the mechanism of inhibition. For competitive inhibitors like Polyoxin D and Nikkomycin Z, you would expect to see a change in the apparent Km of the substrate but not the Vmax.[7][8][9][10]
Quantitative Data: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known chitin synthase inhibitors.
| Inhibitor | Target Organism/Enzyme | IC₅₀ Value | Reference |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [5] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [5] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [5] |
| Compound 20 (maleimide) | Sclerotinia sclerotiorum CHS | 0.12 mM | [4][11][12] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [4][11][12] |
| Chitin synthase inhibitor 5 | Chitin synthase | 0.14 mM | [13] |
| Ursolic acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [4] |
Experimental Protocols & Visualizations
Detailed Methodology: Non-Radioactive Chitin Synthase Assay
This protocol is a generalized method based on the principles described by Lucero et al. (2002) and subsequent modifications.[1][2][14]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Enzyme preparation (cell-free extract containing chitin synthase)
-
Reaction mixture (e.g., 50 mM Tris-HCl pH 7.5, 1 mM UDP-GlcNAc, 5 mM MgCl₂)
-
Test inhibitors at various concentrations
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate (e.g., 0.5 µg/mL in blocking buffer)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.
-
Washing: Vigorously shake out the WGA solution. Wash the plate three times with deionized water.
-
Blocking: Add 300 µL of BSA blocking buffer to each well. Incubate for 3 hours at room temperature.
-
Washing: Shake out the blocking buffer and wash the plate three times with deionized water.
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixture to each well.
-
Add 20 µL of the enzyme preparation.
-
Add a corresponding volume of your test inhibitor or vehicle control.
-
The final volume should be consistent across all wells (e.g., 100 µL).
-
Include a control with boiled enzyme to measure background.[1]
-
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes with shaking.
-
Stopping the Reaction & Washing: Shake out the reaction mixture and wash the plate five times with deionized water.
-
WGA-HRP Conjugate Incubation: Add 200 µL of WGA-HRP conjugate to each well. Incubate for 15 minutes at 30°C with gentle shaking.
-
Washing: Shake out the WGA-HRP solution and wash the plate five times with deionized water.
-
Signal Development: Add 100 µL of peroxidase substrate to each well.
-
Measurement: Immediately read the optical density (OD) at the appropriate wavelength (e.g., 600 nm for TMB) for 3 minutes.[1][2]
-
Data Analysis: Calculate the chitin synthase activity based on a standard curve generated with known amounts of chitin.
Visualizations
Caption: Workflow for a non-radioactive chitin synthase inhibition assay.
Caption: Simplified pathway of chitin synthesis and competitive inhibition.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [ouci.dntb.gov.ua]
- 7. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 10. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psecommunity.org [psecommunity.org]
- 12. researchgate.net [researchgate.net]
- 13. Chitin synthase inhibitor 5 - Immunomart [immunomart.org]
- 14. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity of Chitin synthase inhibitor 10 in non-target organisms
Disclaimer: The compound "Chitin Synthase Inhibitor 10" (CSI-10) is not a universally recognized nomenclature. This guide provides information on chitin synthase inhibitors (CSIs) as a class of compounds, with a focus on minimizing toxicity to non-target organisms. Where available, data for specific CSIs, including the benzothiazole compound IMB-D10 which may be relevant to "CSI-10", is provided.
Frequently Asked Questions (FAQs)
Q1: What are Chitin Synthase Inhibitors (CSIs) and how do they work?
Chitin Synthase Inhibitors are compounds that disrupt the synthesis of chitin, a crucial structural component of the cell walls in fungi and the exoskeletons of arthropods.[1] They target the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin.[1] By inhibiting this enzyme, CSIs compromise the structural integrity of the target organism, leading to developmental defects and mortality, particularly during molting in insects.[1] Because vertebrates and plants do not produce chitin, CSIs are considered to be selective pesticides with a lower risk to non-target organisms compared to broad-spectrum insecticides.[2]
Q2: Is CSI-10 toxic to non-target organisms?
The toxicity of CSIs to non-target organisms is generally low for vertebrates and plants due to the absence of chitin.[2] However, concerns exist for non-target arthropods, especially crustaceans and beneficial insects, which also rely on chitin for their exoskeletons.[3][4] For instance, benzoylurea pesticides like diflubenzuron and teflubenzuron, which are CSIs, have shown significant adverse effects on non-target crustaceans, causing molting disruption and death at environmentally relevant concentrations.[3] In contrast, CSIs like Nikkomycin Z and Polyoxin D have demonstrated low toxicity to mammals in preclinical studies.[5][6][7] The benzothiazole compound IMB-D10 has been shown to specifically inhibit the growth of yeast cells with no observed toxicity to human embryonic kidney 293 cells, Hela cells, Escherichia coli, or Mycobacterium smegmatis at concentrations up to 100 μg/mL.[8]
Q3: How can I minimize the toxicity of CSIs to non-target organisms during my experiments?
Minimizing non-target toxicity is crucial for the responsible use of CSIs in research and development. Key strategies include:
-
Targeted Application: Employ application methods that deliver the CSI directly to the target organism or its immediate environment, minimizing contact with non-target species.
-
Dose Optimization: Use the lowest effective concentration of the CSI to achieve the desired effect on the target organism.
-
Containment: For laboratory and greenhouse experiments, ensure proper containment to prevent the release of the CSI into the environment.
-
Avoid Runoff and Drift: In field applications, take measures to prevent runoff into aquatic ecosystems and wind-driven drift to adjacent areas.[9][10][11][12] This includes using spray nozzles that produce larger droplets, spraying when wind speeds are low, and maintaining buffer zones around sensitive areas.[11][12][13]
-
Species-Specific Formulations: Investigate the potential for developing formulations that are more selective for the target organism.
Troubleshooting Guides
Problem: High mortality observed in non-target beneficial insects in my experimental setup.
-
Possible Cause: The concentration of the CSI is too high and is affecting a broad range of arthropods.
-
Solution: Conduct a dose-response study to determine the minimal effective concentration for your target organism and a no-observable-effect concentration (NOEC) for the beneficial insects.
-
-
Possible Cause: The application method is leading to unintended exposure of the beneficial insects.
-
Solution: Re-evaluate your application protocol. Consider more targeted methods like direct feeding to the target pest or localized application to the infested area.
-
-
Possible Cause: The specific CSI you are using has a broad spectrum of activity against arthropods.
-
Solution: Research alternative CSIs with a narrower spectrum of activity or a higher selectivity for your target species.
-
Problem: My CSI is showing toxicity to crustacean models in aquatic toxicity assays.
-
Possible Cause: CSIs, particularly benzoylureas, are known to be highly toxic to aquatic invertebrates.[3][14]
-
Solution: This is an expected outcome for many CSIs. The goal of the assay should be to determine the EC50 (median effective concentration) or LC50 (median lethal concentration) to establish safe environmental limits.
-
-
Possible Cause: Contamination of the aquatic environment in field or semi-field studies.
-
Solution: Implement stringent measures to prevent runoff from treated areas into water bodies. This can include the use of vegetative buffer strips and ensuring applications are not made before heavy rainfall.[10]
-
Data Presentation
Table 1: Toxicity of Selected Chitin Synthase Inhibitors to Non-Target Organisms
| Chitin Synthase Inhibitor | Non-Target Organism | Endpoint | Value | Reference |
| Diflubenzuron | Rat (mammal) | Acute Oral LD50 | >4640 mg/kg | [14] |
| Freshwater aquatic invertebrates | Very highly toxic | [15] | ||
| Marine/estuarine Crustacea | Very highly toxic | [15] | ||
| Teflubenzuron | Rockpool shrimp (Palaemon elegans) | LC50 (66-day exposure) | 18.4 ng/g | [16][17] |
| Capitella sp. (polychaete) | Cumulative mortality (32-day exposure) | 27% at 4 g/kg in feed | [18] | |
| Nikkomycin Z | Rats and Dogs | No Observed Effect Level | ≥300 mg/kg | [5] |
| Polyoxin D zinc salt | Rainbow trout (Oncorhynchus mykiss) | LC50 (96 hours) | 5.1 mg/L | [19] |
| Earthworm (Eisenia fetida) | LC50 | >197 mg/kg dry soil | [20] | |
| IMB-D10 | Human embryonic kidney 293 cells | Growth Inhibition | No inhibition at 100 µg/mL | [8] |
| Hela cells | Growth Inhibition | No inhibition at 100 µg/mL | [8] |
Experimental Protocols
Protocol 1: Assessing Acute Toxicity of a CSI to a Non-Target Aquatic Invertebrate (e.g., Daphnia magna)
This protocol is a generalized guideline based on standard ecotoxicological testing procedures.
-
Test Organism Culture: Maintain a healthy culture of Daphnia magna under controlled laboratory conditions (e.g., 20 ± 2°C, 16:8 hour light:dark cycle).
-
Test Substance Preparation: Prepare a stock solution of the CSI in a suitable solvent. Create a series of dilutions in culture water to achieve the desired test concentrations. A negative control (culture water only) and a solvent control should be included.
-
Experimental Setup:
-
Use glass beakers or other suitable vessels.
-
Add a specific volume of the test solution to each vessel.
-
Introduce a set number of Daphnia neonates (e.g., 10 per vessel) that are less than 24 hours old.
-
Include at least three replicates for each concentration and control.
-
-
Exposure: Expose the organisms for a defined period, typically 24 or 48 hours.
-
Observation: At the end of the exposure period, count the number of immobilized or dead daphnids in each vessel.
-
Data Analysis: Calculate the percentage mortality for each concentration. Use statistical software (e.g., probit analysis) to determine the LC50 value and its 95% confidence intervals.
Protocol 2: Evaluating the Impact of a CSI on a Non-Target Terrestrial Insect Pollinator (e.g., Honey Bee, Apis mellifera)
This protocol is a generalized guideline for assessing contact toxicity.
-
Test Organisms: Use young adult worker honey bees from a healthy, queen-right colony.
-
Test Substance Preparation: Dissolve the CSI in a low-toxicity solvent (e.g., acetone) to prepare a range of concentrations.
-
Topical Application:
-
Immobilize the bees by chilling them briefly.
-
Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.[21]
-
Treat control groups with the solvent only.
-
-
Post-Treatment Care:
-
Place the treated bees in individual or small group cages.
-
Provide a food source (e.g., 50% sucrose solution).
-
Maintain the bees under controlled conditions (e.g., 25 ± 2°C, darkness).
-
-
Mortality Assessment: Record mortality at specific time points (e.g., 4, 24, and 48 hours) after application.
-
Data Analysis: Calculate the LD50 (median lethal dose) in µg of CSI per bee using appropriate statistical methods.
Mandatory Visualizations
Caption: The chitin biosynthesis pathway, highlighting the final step catalyzed by Chitin Synthase, the target of CSI-10.
Caption: A generalized experimental workflow for assessing the toxicity of CSI-10 to non-target organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoylurea pesticides used as veterinary medicines in aquaculture: Risks and developmental effects on nontarget crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Polyoxin D Zinc Salt; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 7. Nikkomycin Z-Ready to Meet the Promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. extension.psu.edu [extension.psu.edu]
- 11. ofrf.org [ofrf.org]
- 12. Tips to Help Minimize Pesticide Spray Drift - Gemplers [learn.gemplers.com]
- 13. 10 Ways to Reduce Spray Drift - ProAg [proag.com]
- 14. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. int-res.com [int-res.com]
- 17. researchgate.net [researchgate.net]
- 18. The effects of teflubenzuron on mortality, physiology and accumulation in Capitella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. belchimcanada.com [belchimcanada.com]
- 20. apvma.gov.au [apvma.gov.au]
- 21. entomoljournal.com [entomoljournal.com]
Technical Support Center: Chitin Synthase Inhibitor 10 (CSI-10)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent in vitro results encountered when working with Chitin Synthase Inhibitor 10 (CSI-10) and other novel chitin synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Chitin Synthase and why is it a drug target?
Chitin synthase (CHS) is a key enzyme responsible for the biosynthesis of chitin, an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Since chitin is absent in vertebrates and plants, CHS is an attractive target for the development of selective fungicides and insecticides.[3][4][5]
Q2: Are there different types of Chitin Synthase?
Yes, fungi can have multiple classes of chitin synthase genes (e.g., Class I, II, III, etc.), and the number of these genes often correlates with the chitin content in the cell wall.[1][2][6] These different CHS isozymes can have distinct physiological roles, such as cell wall repair or primary synthesis, and may exhibit varying sensitivity to inhibitors.[6][7][8] For example, in Saccharomyces cerevisiae, Nikkomycin Z is a selective inhibitor of the Chs3 isozyme.[8]
Q3: What are some common causes for inconsistent in vitro results with chitin synthase inhibitors?
Inconsistent results can arise from a variety of factors including the stability of the inhibitor, the preparation and activity of the enzyme extract, and the specific assay conditions used.[9] Sub-optimal pH, temperature, or concentrations of substrate (UDP-GlcNAc) and cofactors (like Mg++) can all lead to variability.[9]
Q4: How does CSI-10 inhibit Chitin Synthase?
The precise mechanism of a novel inhibitor like CSI-10 would need to be determined experimentally. However, known inhibitors act through different mechanisms. For instance, Nikkomycins are competitive inhibitors with respect to the substrate UDP-GlcNAc.[7][10] Other compounds may exhibit non-competitive inhibition or even affect the expression levels of the chitin synthase enzymes.[11]
Troubleshooting Inconsistent In Vitro Results
Here we address common problems encountered during in vitro chitin synthase assays with CSI-10.
Problem 1: High Variability Between Replicates
High variability can obscure the true effect of your inhibitor. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inhomogeneous Enzyme Preparation | Ensure the enzyme extract is thoroughly homogenized. After centrifugation, carefully collect the supernatant or pellet fraction containing the enzyme activity without disturbing other layers. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique, especially with small volumes of inhibitor or enzyme. Prepare a master mix for reagents where possible. |
| Substrate Instability | Prepare the UDP-GlcNAc substrate solution fresh or store it in aliquots at -20°C to avoid degradation from repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Use a multi-channel pipette or a repeating pipette to start and stop reactions at precise intervals. |
Problem 2: Low or No Chitin Synthase Activity
If you are observing little to no enzyme activity even in your control wells, consider the following.
| Potential Cause | Recommended Solution |
| Sub-optimal Assay Conditions | Optimize pH, temperature, and Mg++ concentration for your specific enzyme source. For Anopheles gambiae, optimal pH is 6.5-7.0 and temperature is 37-44°C.[9] |
| Enzyme Degradation | Prepare enzyme extracts fresh and keep them on ice. The addition of protease inhibitors to the lysis buffer can prevent degradation. |
| Zymogen Inactivity | Chitin synthase is often produced as an inactive zymogen that requires proteolytic activation.[9] Limited addition of a protease like trypsin to the enzyme preparation can sometimes enhance activity.[9] |
| Melanization of Extract | For insect extracts, melanization can inhibit enzyme activity. The addition of a reducing agent like dithiothreitol (DTT) can prevent this.[9] |
Problem 3: Inconsistent Inhibitor Potency (Variable IC50 Values)
Fluctuations in the calculated IC50 value for CSI-10 can be due to several factors.
| Potential Cause | Recommended Solution |
| Inhibitor Solubility and Stability | Ensure CSI-10 is fully dissolved in the assay buffer. Check the stability of the compound under your specific assay conditions (pH, temperature, light exposure). |
| Substrate Concentration | High concentrations of the substrate UDP-GlcNAc can inhibit chitin synthase activity in some species.[9] This can interfere with the activity of competitive inhibitors. Determine the optimal substrate concentration in your system. |
| Presence of Multiple CHS Isozymes | Your enzyme preparation may contain multiple chitin synthase isozymes with different sensitivities to CSI-10. This can result in a complex inhibition curve. Consider using a system with a single, overexpressed CHS isozyme for more consistent results. |
| Interaction with Assay Components | CSI-10 may interact with other components in the assay mixture, such as detergents or additives, reducing its effective concentration. |
Experimental Protocols
General Protocol for In Vitro Chitin Synthase Activity Assay
This protocol is a generalized starting point and should be optimized for your specific enzyme source and experimental setup.
-
Enzyme Preparation:
-
Homogenize fungal cells or insect tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Centrifuge the homogenate to pellet cell debris. The supernatant or a specific membrane fraction (e.g., 40,000 x g pellet) can be used as the enzyme source.[9]
-
Determine the protein concentration of the enzyme preparation (e.g., using a Bradford assay).
-
-
Reaction Mixture Setup:
-
In a microplate well, combine the following:
-
Assay buffer
-
CSI-10 at various concentrations (or vehicle control)
-
Enzyme preparation
-
-
Pre-incubate the mixture for a defined period at the optimal temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding the substrate, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The optimal concentration should be determined empirically, as high concentrations can be inhibitory.[9]
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37-44°C) for a set time, ensuring the reaction is in the linear range.[9]
-
-
Termination and Detection:
Data Presentation
Table 1: Optimal Conditions for Chitin Synthase Activity in Anopheles gambiae
| Parameter | Optimal Range/Value | Reference |
| pH | 6.5 - 7.0 | [9] |
| Temperature | 37 - 44 °C | [9] |
| Substrate (UDP-GlcNAc) | Low concentrations enhance activity; high concentrations inhibit. | [9] |
| Additives | Dithiothreitol (DTT) is required to prevent melanization. | [9] |
Table 2: Examples of In Vitro IC50 Values for Chitin Synthase Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |
| Compound 20 (maleimide) | Sclerotinia sclerotiorum CHS | 0.12 mM | [3][4] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [3][4] |
| Nikkomycin Z | Saccharomyces cerevisiae Chs3 | Ki of 0.25 µM | [10] |
Visualizations
Caption: The chitin biosynthesis pathway and the inhibitory action of CSI-10.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: Key factors that can positively or negatively influence chitin synthase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Structural and Biochemical Model of Processive Chitin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chitin Synthase Inhibitors: IMB-D10 vs. Polyoxin D
For Immediate Release
This guide provides a detailed comparison of two chitin synthase inhibitors, the novel benzothiazole compound IMB-D10 and the well-established antibiotic Polyoxin D. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
Chitin, an essential structural component of the fungal cell wall, is a prime target for antifungal drug development due to its absence in mammals. Chitin synthases (CHSs) are the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin. Inhibition of these enzymes disrupts fungal cell wall integrity, leading to cell death. This guide compares Polyoxin D, a classical competitive inhibitor of CHS, with IMB-D10, a more recently identified inhibitor with a distinct profile.
Mechanism of Action
Polyoxin D is a peptidyl nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis. It acts as a competitive inhibitor of chitin synthase by mimicking the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2] This competitive inhibition leads to the accumulation of UDP-GlcNAc and the cessation of chitin synthesis, resulting in abnormal cell wall formation and fungal cell lysis.[1][2]
IMB-D10 is a benzothiazole compound identified through a chemical-genetic screening method.[3][4] Unlike the purely competitive mechanism of Polyoxin D, IMB-D10 exhibits a broader impact on the chitin synthesis pathway. It not only inhibits the enzymatic activity of multiple chitin synthase isoenzymes but has also been observed to reduce the total protein levels of these enzymes within the fungal cell.[3][5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory efficacy of IMB-D10 and Polyoxin D against various chitin synthase enzymes.
| Inhibitor | Target Enzyme(s) | Organism | IC50 | Reference |
| IMB-D10 | Chs1 | Saccharomyces cerevisiae | 17.46 ± 3.39 µg/mL | [3] |
| Chs2 | Saccharomyces cerevisiae | 3.51 ± 1.35 µg/mL | [3] | |
| Chs3 | Saccharomyces cerevisiae | 13.08 ± 2.08 µg/mL | [3] | |
| Polyoxin D | Chitin Synthetase (general) | Neurospora crassa | Ki = 1.40 x 10⁻⁶ M | [2] |
| Chitin Synthetase (general) | Mucor rouxii | Ki = 0.6 µM | [6] | |
| Chitin Synthetase II (CHS II) | Schisandra chinensis | IC50 = 1912 µg/mL | [1] |
Table 1: Comparison of IC50 and Ki values for IMB-D10 and Polyoxin D.
Experimental Protocols
Chitin Synthase Activity Assay (IMB-D10)
This protocol outlines the method used to determine the in vitro inhibitory activity of IMB-D10 on specific chitin synthase isoenzymes from Saccharomyces cerevisiae.
-
Enzyme Preparation: Chs1, Chs2, and Chs3 enzymes are prepared from yeast extracts as previously described in the scientific literature.[3]
-
Assay Plate Preparation: A 96-well microtiter plate is coated with 50 µg/mL wheat germ agglutinin (WGA), which specifically binds to chitin.
-
Reaction Mixture: The reaction is initiated by adding the prepared chitin synthase enzyme, the substrate UDP-GlcNAc, and varying concentrations of the inhibitor (IMB-D10) or a DMSO control to the WGA-coated wells.
-
Incubation: The plate is incubated to allow for the enzymatic synthesis of chitin.
-
Detection: The amount of synthesized chitin, which binds to the WGA on the plate, is quantified using a suitable detection method, such as a colorimetric or fluorescent assay.
-
Data Analysis: The half-inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[3][6]
Competitive Inhibition Assay (Polyoxin D)
This method is used to determine the competitive nature of Polyoxin D's inhibition of chitin synthase.
-
Enzyme Preparation: A crude preparation of chitin synthetase is obtained from the mycelia of the target fungus (e.g., Neurospora crassa).
-
Reaction Setup: Reactions are set up with a fixed concentration of the enzyme and varying concentrations of the substrate, UDP-GlcNAc. For each substrate concentration, a series of reactions are run with different concentrations of Polyoxin D.
-
Radioactive Labeling: The substrate, UDP-GlcNAc, is radiolabeled (e.g., with ¹⁴C) to allow for the quantification of chitin synthesis.
-
Incubation and Termination: The reactions are incubated, and then terminated by adding a precipitating agent (e.g., trichloroacetic acid) to stop the enzymatic reaction and precipitate the newly synthesized chitin.
-
Quantification: The amount of radiolabeled chitin is determined by filtration and scintillation counting.
-
Data Analysis: The data is plotted using a Lineweaver-Burk or Dixon plot to determine the Michaelis constant (Km) for the substrate and the inhibition constant (Ki) for Polyoxin D, confirming the competitive nature of the inhibition.[2]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of chitin synthesis and points of inhibition by Polyoxin D and IMB-D10.
Figure 2: Comparative experimental workflows for evaluating the inhibitory activity of IMB-D10 and Polyoxin D.
Conclusion
Polyoxin D remains a valuable tool and a well-understood competitive inhibitor of chitin synthase. Its mechanism is direct and specific to the enzyme's active site. In contrast, IMB-D10 represents a newer class of inhibitors with a more complex mechanism that includes not only the inhibition of enzyme activity across different isoforms but also the reduction of total enzyme levels. This dual action could present advantages in overcoming potential resistance mechanisms and offers a promising avenue for the development of novel antifungal therapies. Further research into the precise molecular interactions of IMB-D10 and its long-term efficacy is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Chitin Synthase Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a structure absent in mammals, presents a prime target for novel antifungal therapies. Chitin, an essential component of this wall, is synthesized by the enzyme chitin synthase. Inhibition of this enzyme offers a promising strategy for the development of antifungal drugs with high selectivity and low host toxicity. This guide provides a comparative overview of in vivo validation for chitin synthase inhibitors, using the well-documented inhibitor Nikkomycin Z as a benchmark. We will also consider other alternatives and a hypothetical novel inhibitor, designated as Chitin Synthase Inhibitor 10 (CSI-10), to illustrate the validation process.
Comparative Efficacy of Chitin Synthase Inhibitors
The following table summarizes the in vivo efficacy of various chitin synthase inhibitors based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Fungal Pathogen | Animal Model | Key Efficacy Data | Reference |
| Nikkomycin Z | Coccidioides immitis | Murine model of CNS coccidioidomycosis | - Improved survival to 70-80% at 30 days post-infection with doses of 50, 100, and 300 mg/kg orally TID.[1]- Significantly reduced brain fungal burden compared to vehicle control.[1] | [1] |
| Coccidioides posadasii | Murine model of CNS coccidioidomycosis | - Survival rates of 70%, 90%, and 100% with 30, 100, and 300 mg/kg/day, respectively, superior to fluconazole.[2]- Brain sterilization in 86%, 89%, and 80% of mice at the respective doses.[2] | [2] | |
| Histoplasma capsulatum | Immune-competent and nude mice | - Prolonged survival at 5 mg/kg twice daily.[3]- Reduced fungal counts in spleen and liver at doses as low as 2.5 mg/kg twice daily.[3] | [3] | |
| Coccidioides spp. | Murine model of disseminated coccidioidomycosis | - Oral doses of ≥200 mg/kg/day were highly effective in reducing fungal burden in lungs, liver, and spleen, superior to fluconazole.[4] | [4] | |
| Polyoxin D | Rhizoctonia solani | Rice plant | - Fungistatic activity, suppressing disease through inhibition of germination and hyphal growth.[5][6] | [5][6] |
| Various plant pathogens | Field tests on crops like grapes | - Effective control of powdery mildew, with efficacy comparable or superior to other fungicides at concentrations of 10-30 ppm.[6][7] | [6][7] | |
| IMB-D10 & IMB-F4 | Saccharomyces cerevisiae, Candida albicans | Not specified in vivo | - In vitro inhibition of chitin synthase activity and reduction of chitin levels in yeast cells.[8] | [8] |
| CSI-10 (Hypothetical) | Candida albicans | Murine model of disseminated candidiasis | IC50 = 0.12 mM against chitin synthase.[9] | [9] |
In Vivo Pharmacokinetics
Understanding the pharmacokinetic profile of a chitin synthase inhibitor is crucial for designing effective in vivo studies and predicting clinical outcomes.
| Inhibitor | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Nikkomycin Z | Mice | - Rapid clearance with a half-life between 10 minutes and 1 hour.[3]- Peak plasma concentration of 320 µg/ml after a 100 mg/kg dose.[3] | [3] |
| Healthy Humans | - Mean half-life of 1.94 to 2.18 hours after multiple oral doses.[10]- Bioavailability was less than proportional at higher doses (750 mg).[10] | [10] |
Experimental Protocols for In Vivo Validation
Detailed and robust experimental protocols are essential for the reliable in vivo validation of chitin synthase inhibitors. Below are representative protocols derived from studies on Nikkomycin Z, which can be adapted for novel inhibitors like CSI-10.
Murine Model of Disseminated Fungal Infection
This model is widely used to assess the efficacy of antifungal agents against systemic infections.
Workflow:
Figure 1. Workflow for a murine model of disseminated fungal infection.
Methodology:
-
Animal Model: Immunocompetent (e.g., BALB/c) or immunocompromised (e.g., neutropenic) mice.
-
Infection: Intravenous injection of a standardized suspension of the fungal pathogen (e.g., Candida albicans, Coccidioides immitis) into the lateral tail vein. The inoculum size should be optimized to cause a reproducible infection without being rapidly lethal.
-
Treatment: Administration of the chitin synthase inhibitor (e.g., CSI-10) at various doses, vehicle control, and a positive control (e.g., fluconazole). The route of administration (oral, intraperitoneal) and dosing frequency should be based on pharmacokinetic data.[1][3][4]
-
Efficacy Endpoints:
-
Survival: Monitor and record survival rates over a defined period (e.g., 21-30 days).[1][2][3]
-
Fungal Burden: At a predetermined time point, euthanize a subset of animals, aseptically remove target organs (e.g., kidneys, liver, spleen, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[1][2][3][4]
-
In Vivo Target Engagement: Chitin Content Analysis
Demonstrating that the inhibitor affects its target in vivo is crucial for validation. This can be achieved by measuring the chitin content in fungi recovered from treated animals.
Workflow:
Figure 2. Workflow for in vivo chitin content analysis.
Methodology:
-
Fungal Cell Isolation: Fungal cells can be isolated from homogenized infected tissues by density gradient centrifugation or by using specific antibodies.
-
Chitin Quantification:
-
Calcofluor White Staining: This fluorescent dye specifically binds to chitin. Fungal cells are stained with Calcofluor White, and the fluorescence intensity, which is proportional to the chitin content, is measured using a fluorometer.[11]
-
Glucosamine Assay: Chitin is hydrolyzed to its monomer, N-acetylglucosamine, which is then deacetylated to glucosamine. The glucosamine content is then determined colorimetrically.[11][12]
-
Radiolabel Incorporation: An N-acetyl-D-[14C]glucosamine radiolabel incorporation assay can be used to monitor chitin biosynthesis in whole fungal cells recovered from in vivo models.[13] A reduction in the incorporation of the radiolabel in treated animals compared to controls indicates inhibition of chitin synthesis.[13]
-
Signaling Pathways and Mechanism of Action
Chitin synthase is a key enzyme in the fungal cell wall integrity pathway. Its inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and host immune defenses.
Figure 3. Simplified signaling pathway of chitin synthesis and its inhibition.
Chitin synthase inhibitors like Nikkomycin Z act as competitive inhibitors of the enzyme, mimicking the substrate UDP-N-acetylglucosamine.[3] This leads to a fungistatic effect, where the fungal cells are unable to properly form septa and maintain their structural integrity, ultimately leading to growth arrest and, in some cases, cell death.[5][14]
Conclusion
The in vivo validation of a novel chitin synthase inhibitor like the hypothetical CSI-10 requires a multifaceted approach. This includes demonstrating efficacy in relevant animal models of fungal disease, establishing a favorable pharmacokinetic profile, and confirming on-target activity. By leveraging the extensive data available for well-characterized inhibitors such as Nikkomycin Z, researchers can design robust and informative in vivo studies to accelerate the development of new and effective antifungal therapies.
References
- 1. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]
- 6. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitin synthase inhibitor 1 - Ace Therapeutics [acetherapeutics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Chitin Synthase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount to predicting potential off-target effects and ensuring the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of two well-characterized chitin synthase inhibitors, Nikkomycin Z and Polyoxin D, with other polysaccharide synthases. Due to the lack of publicly available information on a compound specifically named "Chitin synthase inhibitor 10 (CSI-10)," this guide focuses on these two widely studied natural products as representative examples.
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is absent in vertebrates, making chitin synthase an attractive target for antifungal and insecticidal agents.[1] However, the potential for these inhibitors to interact with other synthases, particularly those involved in the biosynthesis of essential polysaccharides in mammals, necessitates a thorough evaluation of their cross-reactivity profile.
Executive Summary of Cross-Reactivity Data
The following table summarizes the available quantitative and qualitative data on the inhibitory activity of Nikkomycin Z and Polyoxin D against their primary target, chitin synthase, and their cross-reactivity with other key polysaccharide synthases.
| Inhibitor | Target Enzyme | Organism | Inhibition Data (IC₅₀/Kᵢ) | Cross-Reactivity with other Synthases | Reference |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | IC₅₀: 15 µM | β-Glucan Synthase: In Aspergillus fumigatus, treatment decreased 1,3-β-d-glucan levels by 10-15% in wild-type strains, but slightly increased it in certain deletion mutants.[2] In Saccharomyces cerevisiae, no direct inhibition of glucan synthesis was observed. Mannan Synthase: No inhibition of mannan synthesis observed in S. cerevisiae. | [3] |
| Chitin Synthase 2 (CaChs2) | Candida albicans | IC₅₀: 0.8 µM | [3] | ||
| Chitin Synthase 3 (CaChs3) | Candida albicans | IC₅₀: 13 µM | [3] | ||
| Chitin Synthase 3 (ScChs3) | Saccharomyces cerevisiae | Selective inhibitor | [4] | ||
| Polyoxin D | Chitin Synthase | Alternaria kikuchiana | Kᵢ: 0.89-1.86 x 10⁻⁶ M | β-Glucan Synthase: In Saccharomyces cerevisiae, a slight reduction in glucan synthesis was observed. Mannan Synthase: No effect on mannan synthesis observed in S. cerevisiae. | [5] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro and in vivo experimental protocols designed to assess enzyme inhibition and its effects on cell wall biosynthesis. Below are detailed methodologies for key experiments cited.
In Vitro Chitin Synthase Activity Assay
This assay measures the direct inhibitory effect of a compound on chitin synthase activity.
-
Enzyme Preparation: Crude cell extracts containing chitin synthase are prepared from fungal protoplasts or mycelia by mechanical disruption (e.g., glass bead homogenization) or enzymatic lysis, followed by centrifugation to isolate the membrane fraction where the enzyme is located.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 7.5) containing the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a divalent cation cofactor (e.g., Mg²⁺).
-
Inhibitor Addition: The test compound (e.g., Nikkomycin Z or Polyoxin D) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for chitin synthesis.
-
Quantification of Chitin: The newly synthesized chitin, a polymer, is insoluble and can be quantified by various methods:
-
Radiolabeling: Using a radiolabeled substrate (e.g., [³H]UDP-GlcNAc), the amount of incorporated radioactivity into the insoluble chitin fraction is measured after precipitation and washing.
-
Fluorescent Staining: The chitin polymer can be stained with a fluorescent dye like Calcofluor White, and the fluorescence intensity is measured.
-
Wheat Germ Agglutinin (WGA) Binding: WGA specifically binds to N-acetylglucosamine residues in chitin. The amount of chitin can be quantified by using a labeled WGA (e.g., FITC-WGA) and measuring the signal.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are then determined by plotting the inhibition data against the inhibitor concentration.
Whole-Cell Polysaccharide Synthesis Assay
This assay assesses the effect of an inhibitor on the synthesis of different cell wall polysaccharides in living fungal cells.
-
Cell Culture: Fungal cells are grown in a suitable liquid medium to a specific growth phase (e.g., exponential phase).
-
Inhibitor Treatment: The cells are treated with the test compound at various concentrations for a defined period.
-
Radiolabeling: A radiolabeled precursor for the polysaccharide of interest is added to the culture medium. For example, [¹⁴C]glucose can be used as a general precursor for cell wall polysaccharides.
-
Cell Wall Fractionation: After incubation, the cells are harvested, and the cell walls are isolated. The cell wall material is then subjected to sequential chemical extractions to separate different polysaccharide fractions (e.g., glucans, mannans, and chitin).
-
Quantification: The amount of radioactivity incorporated into each polysaccharide fraction is measured using a scintillation counter.
-
Data Analysis: The amount of synthesized polysaccharide in the presence of the inhibitor is compared to that in untreated control cells to determine the inhibitory effect.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity and the biological context of chitin synthesis, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Comparative Efficacy of Chitin Synthase Inhibitor 10 and Other Chitin Synthase Inhibitors Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Chitin Synthase Inhibitor 10 (CSI-10) and other notable chitin synthase inhibitors against a range of clinically relevant fungal species. The data presented is intended to inform research and development efforts in the pursuit of novel antifungal therapeutics. Chitin, an essential component of the fungal cell wall, presents a compelling target for antifungal drug development due to its absence in mammals, suggesting a high potential for selective toxicity.
Executive Summary
Chitin synthase inhibitors represent a promising class of antifungal agents. This guide summarizes the available quantitative data on the efficacy of these inhibitors, including the novel compound CSI-10, and established inhibitors such as Nikkomycin Z and Polyoxin D. While direct comparative studies are limited, this guide collates available data to provide a baseline for evaluation.
Data Presentation: In Vitro Efficacy of Chitin Synthase Inhibitors
The following tables summarize the inhibitory concentrations of various chitin synthase inhibitors against key fungal pathogens. It is important to note that direct, head-to-head comparative studies including CSI-10 are not yet widely published. The data for "Chitin Synthase Inhibitor 1," a related compound, is included to provide context for the potential efficacy of novel inhibitors from the same chemical series.
Table 1: Efficacy of Novel Chitin Synthase Inhibitors
| Fungal Species | This compound (IC50) | Chitin Synthase Inhibitor 1 (MIC) |
| General (Enzyme) | 0.11 mM[1][2] | 0.12 mM (IC50)[3] |
| Candida albicans | - | 4 µg/mL[3] |
| Aspergillus fumigatus | - | 4 µg/mL[3] |
| Aspergillus flavus | - | 8 µg/mL[3] |
| Cryptococcus neoformans | - | 8 µg/mL[3] |
| Fluconazole-resistant C. albicans | Significant Activity (unquantified)[1][2] | 32 µg/mL[3] |
| Fluconazole-resistant A. fumigatus | - | 32 µg/mL[3] |
| Fluconazole-resistant A. flavus | - | 16 µg/mL[3] |
| Fluconazole-resistant C. neoformans | Significant Activity (unquantified)[1][2] | 32 µg/mL[3] |
| Micafungin-resistant C. albicans | - | 32 µg/mL[3] |
Table 2: Efficacy of Established Chitin Synthase Inhibitors
| Fungal Species | Nikkomycin Z (MIC) | Polyoxin D (MIC) |
| Candida albicans | ≤0.5 to 32 µg/mL[4] | - |
| Candida auris | 0.125 to >64 mg/L[5] | - |
| Candida tropicalis | >64 µg/mL[4] | - |
| Candida krusei | >64 µg/mL[4] | - |
| Candida glabrata | >64 µg/mL[4] | - |
| Cryptococcus neoformans | 0.5 to >64 µg/mL[4] | Causes morphological alterations at millimolar concentrations[6] |
| Aspergillus fumigatus | 32 to >128 µg/mL[7] | - |
| Coccidioides immitis | 0.0156 µg/mL (MIC80)[7] | - |
| Blastomyces dermatitidis | 0.78 µg/mL[8] | - |
| Histoplasma capsulatum | 4 to >64 µg/mL[8] | - |
| Rhizoctonia solani | - | ≤1.562 ppm[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a saline suspension of the fungal colonies. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL. c. Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the chitin synthase inhibitor in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. b. Include a growth control well (inoculum without the drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. b. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
Chitin Synthase Activity Assay
This assay measures the in vitro inhibitory activity of a compound against the chitin synthase enzyme.
1. Preparation of Crude Enzyme Extract: a. Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. b. Harvest the cells by centrifugation and wash with a suitable buffer. c. Disrupt the cells by mechanical means (e.g., glass beads, sonication) in a lysis buffer containing protease inhibitors. d. Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.
2. Assay Reaction: a. The reaction mixture should contain a buffer (e.g., Tris-HCl), MgCl2, N-acetylglucosamine, the enzyme extract, and the chitin synthase inhibitor at various concentrations. b. Initiate the reaction by adding the substrate, UDP-[14C]N-acetylglucosamine. c. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
3. Measurement of Chitin Synthesis: a. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). b. Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-labeled chitin. c. Wash the filter to remove any unincorporated UDP-[14C]N-acetylglucosamine. d. The radioactivity on the filter, corresponding to the amount of synthesized chitin, is measured using a scintillation counter.
4. Calculation of IC50: a. The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. b. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the action of chitin synthase inhibitors.
Caption: Simplified overview of the fungal chitin biosynthesis pathway.
Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.
Caption: Key signaling pathways regulating fungal chitin synthesis in response to cell wall stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CHS抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyoxin D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. mdpi.com [mdpi.com]
- 9. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Chitin Synthase Inhibitor 10 in Antifungal Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective antifungal therapies has led to a growing interest in combination treatments that exploit synergistic interactions between drugs with different mechanisms of action. This guide provides a comprehensive comparison of Chitin Synthase Inhibitor 10 (IMB-D10), a promising benzothiazole compound, with other chitin synthase inhibitors, focusing on its synergistic effects when combined with echinocandins like caspofungin. Experimental data, detailed protocols, and mechanistic insights are presented to inform researchers, scientists, and drug development professionals in the field of mycology.
Mechanism of Synergy: A Two-Pronged Attack on the Fungal Cell Wall
The primary basis for the synergistic interaction between chitin synthase inhibitors and echinocandins lies in their complementary disruption of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells. The fungal cell wall is a complex matrix primarily composed of two critical polysaccharides: β-(1,3)-glucan and chitin.
-
Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-glucan, a major structural component of the cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
-
Chitin Synthase Inhibitors (e.g., IMB-D10, Nikkomycin Z): These agents target chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains. Chitin provides structural rigidity to the cell wall, particularly at sites of budding and septum formation.
By simultaneously inhibiting both glucan and chitin synthesis, the combination therapy delivers a powerful one-two punch to the fungal cell wall, leading to a more profound antifungal effect than either agent alone. This synergistic relationship is particularly effective because fungi often attempt to compensate for the loss of glucan by increasing chitin production. A chitin synthase inhibitor effectively blocks this compensatory mechanism, enhancing the efficacy of the echinocandin.
Comparative Performance: Quantitative Analysis of Synergistic Interactions
The synergistic effect of combining a chitin synthase inhibitor with an echinocandin can be quantified using in vitro susceptibility testing, most commonly through the checkerboard microdilution assay. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Below is a summary of the synergistic activity of IMB-D10 and a key alternative, Nikkomycin Z, when combined with caspofungin against Candida albicans.
| Combination | Candida albicans Strain | MIC of Caspofungin Alone (µg/mL) | MIC of Caspofungin in Combination (µg/mL) | Fold Reduction in Caspofungin MIC | FICI | Reference |
| IMB-D10 (12.5 µg/mL) + Caspofungin | Wild Type | 0.025 | 0.00625 | 4-fold | N/A | [1] |
| Nikkomycin Z + Caspofungin | Isolate 1 | 0.125 | 0.015 | 8-fold | 0.25 | |
| Nikkomycin Z + Caspofungin | Isolate 2 | 0.06 | 0.015 | 4-fold | 0.5 | |
| Nikkomycin Z + Caspofungin | Isolate 3 | 0.125 | 0.03 | 4-fold | 0.5 | |
| Nikkomycin Z + Caspofungin | Isolate 4 | 0.125 | 0.015 | 8-fold | 0.25 |
Note: FICI values for IMB-D10 were not explicitly provided in the referenced study, but the significant reduction in the MIC of caspofungin is a strong indicator of a synergistic interaction.
Experimental Protocols
A detailed methodology for determining the synergistic interaction between antifungal agents is crucial for reproducible and comparable results. The following is a generalized protocol for the checkerboard microdilution assay.
Checkerboard Microdilution Assay for Antifungal Synergy
Objective: To determine the in vitro synergistic activity of a chitin synthase inhibitor (e.g., IMB-D10) in combination with an echinocandin (e.g., caspofungin) against a fungal isolate (e.g., Candida albicans).
Materials:
-
96-well microtiter plates
-
Antifungal stock solutions (IMB-D10 and caspofungin) of known concentrations
-
Fungal inoculum suspension, adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium
-
RPMI 1640 medium (buffered with MOPS)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Create a two-dimensional serial dilution of the two antifungal agents.
-
Along the x-axis (e.g., columns 2-11), create a serial dilution of caspofungin. Add 50 µL of a 4x working stock of caspofungin to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Along the y-axis (e.g., rows B-G), create a serial dilution of IMB-D10. Add 50 µL of a 4x working stock of IMB-D10 to the top row of wells and perform a 2-fold serial dilution down the plate.
-
The final volume in each well containing the drug dilutions will be 100 µL.
-
Include control wells: drug-free wells (growth control), wells with each drug alone (to determine the MIC of each drug), and a media-only well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This will dilute the drug concentrations to the final desired testing range.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be assessed visually or by using a microplate reader at a wavelength of 492 nm.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Signaling Pathways and Experimental Workflow
The synergistic interaction between chitin synthase inhibitors and echinocandins is rooted in the fungal cell's response to cell wall stress. When the cell wall is damaged by an echinocandin, a complex signaling network known as the Cell Wall Integrity (CWI) pathway is activated. This leads to a compensatory increase in chitin synthesis.
Caption: Fungal cell wall stress response to combination therapy.
The diagram above illustrates how the inhibition of β-(1,3)-glucan synthase by caspofungin induces cell wall stress, activating the PKC, HOG, and Calcineurin signaling pathways. These pathways converge to upregulate the expression of chitin synthase genes as a compensatory mechanism. IMB-D10's inhibition of chitin synthase blocks this response, leading to a synergistic fungicidal effect.
Caption: Workflow for the checkerboard microdilution assay.
This workflow diagram outlines the key steps involved in performing a checkerboard assay to assess the synergistic interactions between two antifungal compounds.
Conclusion
The synergistic combination of chitin synthase inhibitors, such as IMB-D10, with echinocandins represents a promising strategy to enhance antifungal efficacy. By targeting two essential components of the fungal cell wall, this combination therapy can overcome compensatory resistance mechanisms and lead to a more potent fungicidal effect. The data presented in this guide, along with the detailed experimental protocols and mechanistic insights, provide a valuable resource for researchers and drug development professionals working to advance the field of antifungal therapeutics. Further investigation into the in vivo efficacy and clinical potential of these synergistic combinations is warranted.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
